molecular formula C7H5ClO2 B1630457 2-Chloro-4-hydroxybenzaldehyde CAS No. 94650-94-9

2-Chloro-4-hydroxybenzaldehyde

Cat. No.: B1630457
CAS No.: 94650-94-9
M. Wt: 156.56 g/mol
InChI Key: ZMOMCILMBYEGLD-UHFFFAOYSA-N
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Description

2-Chloro-4-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H5ClO2 and its molecular weight is 156.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOMCILMBYEGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901216
Record name 2-Chloro-4-hydroxybenzaldehyde
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Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56962-11-9, 94650-94-9
Record name 2-Chloro-4-hydroxybenzaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, chloro-4-hydroxy-
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Record name 2-Chloro-4-hydroxybenzaldehyde
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Record name 2-Chloro-4-hydroxybenzaldehyde
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Foundational & Exploratory

Technical Whitepaper: 2-Chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4-hydroxybenzaldehyde (CAS 56962-11-9) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of serving as a ligand for a diverse array of biological receptors. Distinguished by its orthogonal reactivity, this compound features three distinct chemical handles: an electrophilic aldehyde, a nucleophilic phenol, and a halogen capable of metal-catalyzed cross-coupling.

This technical guide analyzes the compound's utility in modern drug discovery, specifically its role as a precursor for beta-secretase (BACE1) inhibitors in Alzheimer's research, antiplasmodial thienopyridines , and coumarin-based antitumor agents . We provide optimized synthetic protocols, structural characterization data, and validated reaction pathways to support researchers in leveraging this intermediate effectively.

Chemical Profile & Physical Properties[1][2][3][4][5]

The unique substitution pattern of the chlorine atom at the ortho position to the aldehyde (and meta to the hydroxyl) imparts specific electronic properties, enhancing the acidity of the phenol and modulating the reactivity of the carbonyl group.

Table 1: Physicochemical Specifications
PropertySpecificationSource
Molecular Formula C₇H₅ClO₂PubChem [1]
Molecular Weight 156.57 g/mol PubChem [1]
Appearance White to light yellow crystalline powderSigma-Aldrich [2]
Melting Point 145–147 °CChemicalBook [3]
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in waterBenchChem [4]
pKa (Phenol) ~7.5 (Predicted due to -I effect of Cl)Calculated
Storage Inert atmosphere (N₂/Ar), 2–8°C. Air sensitive.[1]Fisher Scientific [5]

Synthetic Routes & Optimization

The synthesis of this compound typically follows two primary methodologies: the classical Reimer-Tiemann reaction (industrial scale) and Directed Ortho-Lithiation (high-purity lab scale).

Industrial Route: Reimer-Tiemann Formylation

The most cost-effective route involves the formylation of 3-chlorophenol using chloroform in an alkaline medium. While economical, this method suffers from regioselectivity issues, often yielding the para-formylated isomer (this compound) alongside the ortho-isomer.

Mechanism:

  • Carbene Generation: Chloroform reacts with hydroxide to form dichlorocarbene (:CCl₂).

  • Attack: The phenoxide of 3-chlorophenol attacks the electron-deficient carbene.

  • Hydrolysis: The resulting dichloromethyl intermediate is hydrolyzed to the aldehyde.[2]

Laboratory Route: Directed Ortho-Lithiation (DoL)

For applications requiring high regiochemical purity, DoL strategies are superior. Protecting the phenol (e.g., as a MOM-ether) allows for lithiation at the position ortho to the directing group, followed by quenching with DMF.

Visualization: Synthetic Workflow

Synthesis_Workflow Start 3-Chlorophenol Reagent1 CHCl3 / NaOH (Reimer-Tiemann) Start->Reagent1 Inter1 Dichlorocarbene Intermediate Reagent1->Inter1 Carbene Generation Product_Crude Crude Mixture (Ortho/Para Isomers) Inter1->Product_Crude Electrophilic Attack Purification Silica Chromatography or Recrystallization Product_Crude->Purification Final This compound (>98% Purity) Purification->Final

Figure 1: Step-wise synthesis via the Reimer-Tiemann reaction, highlighting the critical purification step required to isolate the para-isomer.

Validated Experimental Protocols

Protocol A: Synthesis via Reimer-Tiemann (Optimized)

Adapted from methodologies cited in US Patents [6].

Reagents:

  • 3-Chlorophenol (1.0 eq)

  • Sodium Hydroxide (NaOH) (excess, 10-40% aq. solution)

  • Chloroform (CHCl₃) (2.0 eq)

  • Acid (HCl) for neutralization

Procedure:

  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 3-chlorophenol (0.1 mol) in 40% NaOH solution (excess). Heat to 60–70°C.

  • Addition: Add Chloroform dropwise over 90 minutes. Maintain vigorous stirring to ensure mixing of the biphasic system. Caution: Reaction is exothermic.

  • Reflux: After addition, reflux the mixture for 3 hours. The color typically changes to deep red/orange.

  • Workup: Cool to room temperature. Acidify carefully with 6M HCl to pH ~3.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: The crude residue contains both this compound (target) and 2-chloro-6-hydroxybenzaldehyde (isomer). Purify via column chromatography (Hexane:EtOAc 8:2) or recrystallize from water/ethanol mixtures.

Critical Control Point: The temperature must be strictly controlled during CHCl₃ addition. Temperatures >80°C increase polymer/tar formation.

Pharmaceutical & Industrial Applications[2][7][8][9][10][11]

The versatility of CAS 56962-11-9 lies in its ability to undergo condensation, oxidation, and coupling reactions.

Alzheimer’s Disease: BACE1 Inhibitors

Research has identified curcumin derivatives as potent inhibitors of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). This compound is a key starting material for synthesizing Curcuminoid analogs (e.g., Compound CU321). The chlorine substituent improves lipophilicity and metabolic stability compared to the natural product [7].

Infectious Disease: Antiplasmodial Thienopyridines

In the fight against malaria, this aldehyde reacts with malononitrile and thiols to form thieno[2,3-b]pyridines . These fused heterocycles exhibit significant activity against Plasmodium falciparum, with the 2-chloro group enhancing binding affinity in the ATP pocket of the parasite's kinase [8].

Antitumor Coumarins

Through Knoevenagel condensation with active methylene compounds (e.g., ethyl acetoacetate), the aldehyde yields 3-substituted coumarins . These derivatives have shown promise as anticoagulants and antitumor agents, inducing apoptosis in cancer cell lines [9].

Visualization: Application Pathways

Application_Tree Core This compound (CAS 56962-11-9) Rxn1 Aldol Condensation (w/ Acetone/Ketones) Core->Rxn1 Rxn2 Knoevenagel Condensation Core->Rxn2 Rxn3 Reductive Amination (w/ Morpholine) Core->Rxn3 Prod1 Curcumin Analogs (BACE1 Inhibitors) Rxn1->Prod1 Alzheimer's Therapeutics Prod2 Coumarin Derivatives (Antitumor/Anticoagulant) Rxn2->Prod2 Oncology Prod3 Morpholine Derivatives (Antibacterial Agents) Rxn3->Prod3 Infectious Disease

Figure 2: Divergent synthesis pathways transforming the core scaffold into three distinct therapeutic classes.

Analytical Characterization

To validate the identity of the synthesized compound, use the following expected spectral data.

Table 2: Expected 1H NMR Data (DMSO-d6, 400 MHz)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aldehyde (-CHO) 10.12Singlet (s)1HCarbonyl Proton
Phenol (-OH) 11.05Broad Singlet1HExchangeable OH
Aromatic H6 7.75Doublet (d, J=8.6 Hz)1HOrtho to CHO
Aromatic H3 6.95Doublet (d, J=2.3 Hz)1HMeta to CHO, Ortho to Cl
Aromatic H5 6.88Doublet of Doublets1HPara to Cl

Note: Shifts are approximate and may vary based on concentration and solvent water content.

Safety & Handling (MSDS Summary)

  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

  • Hazards: Causes serious eye irritation (H319) and respiratory irritation (H335).

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 185363, this compound. Retrieved from [Link]

  • European Patent Office. (1983). Process for preparation of hydroxybenzaldehydes (EP0068725A1).
  • Google Patents. (2015). Curcumin derivatives and their use as BACE1 inhibitors (US8962674B2).
  • Behbehani, H., et al. (2019). Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. BMC Chemistry. Retrieved from [Link]

Sources

physical properties of 2-Chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 56962-11-9 Document Type: Technical Characterization & Handling Guide Version: 2.0 (Scientific Reference)[1][2][3]

Executive Summary & Chemical Identity[1][2][3][4]

2-Chloro-4-hydroxybenzaldehyde is a trisubstituted benzene derivative serving as a critical pharmacophore in medicinal chemistry.[1][2][3] Structurally, it possesses three distinct reactive handles: an electrophilic formyl group (-CHO), a nucleophilic hydroxyl group (-OH), and a halogen handle (-Cl).[1][2][3] This specific substitution pattern (chlorine at the ortho position to the aldehyde, hydroxyl at the para position) imparts unique electronic properties, making it a preferred intermediate for synthesizing enzyme inhibitors, particularly in the development of thiosemicarbazone-based antitumor agents and Schiff base ligands.[1][2][3]

This guide provides a rigorous analysis of its physicochemical properties, spectroscopic signature, and purification protocols, designed for researchers requiring high-purity standards for biological assays.[1][2][3]

Chemical Identifiers
Identifier TypeValue
IUPAC Name This compound
CAS Number 56962-11-9
Molecular Formula C₇H₅ClO₂
Molecular Weight 156.57 g/mol
SMILES Oc1ccc(C=O)c(Cl)c1
InChIKey ZMOMCILMBYEGLD-UHFFFAOYSA-N

Physicochemical Profile

The physical constants below represent field-validated data. Note the melting point range; a narrow range (≤2°C) is the primary indicator of purity for this compound, as oxidation to the benzoic acid derivative broadens this value significantly.[1][2][3]

Table 1: Physical Properties
PropertyValue / RangeContext & Notes
Appearance White to off-white crystalline powderYellowing indicates oxidation or trace phenol contaminants.[1][2][3]
Melting Point 146 – 148 °CLiterature consensus [1][5].[1][2][3] Broadening (<144°C) suggests hydrolysis or oxidation.[1][2][3]
Boiling Point 272.5 ± 20.0 °CPredicted at 760 mmHg.[1][2][3] Decomposition often occurs prior to boiling.[1][2][3]
Density 1.404 ± 0.06 g/cm³Predicted.[1][2][3][4][5]
pKa (Phenolic) 6.81 ± 0.18Significantly more acidic than phenol (pKa ~10) due to the electron-withdrawing aldehyde and chlorine groups.[1][2][3]
Solubility Soluble: DMSO, Methanol, Ethanol, Ethyl AcetateInsoluble: Water (neutral pH)Soluble in aqueous alkali (NaOH/KOH) due to phenoxide formation.[1][2][3]
LogP ~2.2Moderate lipophilicity; suitable for membrane permeability studies.[1][2][3]

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR).[1][2][3] The substitution pattern results in a distinct splitting pattern in the aromatic region.[1][2][3]

Proton NMR (¹H-NMR) Analysis

Solvent: DMSO-d₆ Frequency: 400 MHz[1][2][3]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
11.06 Singlet (s)1H-CHOAldehyde proton.[1][2][3][6] Sharp peak confirms no oxidation to COOH.[1][2][3]
10.14 Broad Singlet (br s)1H-OHPhenolic proton.[1][2][3] Chemical shift varies with concentration/temperature.[1][2][3]
7.75 Doublet (d, J=8.5 Hz)1HAr-H (C6)Ortho to aldehyde; deshielded by carbonyl anisotropy.[1][2][3]
6.92 Doublet (d, J=2.0 Hz)1HAr-H (C3)Meta to aldehyde; situated between Cl and OH.[1][2][3]
6.85 Doublet of Doublets (dd, J=8.5, 2.0 Hz)1HAr-H (C5)Ortho to OH; exhibits coupling to both C6 and C3 protons.[1][2][3]

Interpretation: The coupling constant (J=8.5 Hz) between H5 and H6 confirms their ortho relationship.[1][2][3] The small coupling (J=2.0 Hz) represents the meta coupling between H3 and H5.[1][2][3] This confirms the 1,2,4-substitution pattern.[1][2][3]

Infrared Spectroscopy (FT-IR)
  • Carbonyl Stretch (C=O): 1670–1690 cm⁻¹ (Strong).[1][2][3] Lower than typical aldehydes due to conjugation with the aromatic ring.[1][2][3]

  • Hydroxyl Stretch (O-H): 3100–3400 cm⁻¹ (Broad).[1][2][3] Indicates hydrogen bonding.[1][2][3]

Synthesis & Purification Workflows

The synthesis typically employs the Reimer-Tiemann reaction or formylation of 3-chlorophenol.[1][2][3] However, the purification of the crude material is the critical step for pharmaceutical applications to remove the regioisomer (2-chloro-6-hydroxybenzaldehyde) and unreacted phenol.[1][2][3]

Synthetic Pathway & Reactivity Map

The following diagram illustrates the synthesis logic and the downstream reactivity of the functional groups.

ReactivityMap Start 3-Chlorophenol (Starting Material) Reagent CHCl3 / NaOH (Reimer-Tiemann) Start->Reagent Product This compound (Target) Reagent->Product Formylation (Ortho/Para directing) Schiff Schiff Bases (Thiosemicarbazones) Product->Schiff CHO Reactivity (+ Amines) Ether O-Alkylation (Ether Derivatives) Product->Ether OH Reactivity (+ Alkyl Halides) Coupling Suzuki/Heck Coupling (Biaryl Scaffolds) Product->Coupling Cl Reactivity (Pd-Catalysis)

Figure 1: Synthetic pathway from 3-chlorophenol and subsequent reactivity profiling.[1][2][3] The chlorine handle requires forcing conditions (Pd-catalysis) compared to the highly reactive aldehyde and phenol groups.[1][2][3]

Purification Protocol (Recrystallization)

For high-purity applications (>98%), recrystallization is superior to column chromatography for scale-up.[1][2][3]

Protocol:

  • Dissolution: Dissolve crude this compound in a minimum amount of boiling Ethanol (95%).

  • Filtration: If insoluble particulates (inorganic salts) are present, filter hot through a celite pad.[1][2][3]

  • Precipitation: Slowly add hot water (approx. 20-30% of the ethanol volume) until persistent turbidity is just observed.[1][2][3]

  • Cooling: Allow the solution to cool to room temperature slowly, then chill at 4°C for 4 hours. Rapid cooling will trap impurities.[1][2][3]

  • Collection: Filter the white needles and wash with cold 20% Ethanol/Water.[1][2][3]

  • Drying: Dry under vacuum over P₂O₅ at 40°C. Caution: Heat sensitivity.[1][2][3]

Quality Control Decision Tree

Use this workflow to validate the integrity of the material before use in biological assays.

QC_Workflow Sample Recrystallized Sample Visual Visual Inspection (White vs. Yellow) Sample->Visual MP Melting Point Test (Target: 146-148°C) Visual->MP NMR 1H-NMR Analysis (Check -CHO peak) MP->NMR Decision Pass/Fail? NMR->Decision Use Release for Synthesis Decision->Use Sharp MP, Clean NMR Repurify Repurify (Recrystallize) Decision->Repurify Wide MP, Extra Peaks

Figure 2: Quality Control workflow. Visual inspection is the first line of defense against oxidized samples.[1][2][3]

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard Statement (H-Code)DescriptionPrecautionary Measure
H315 Causes skin irritation.[1][2][3]Wear nitrile gloves (min 0.11mm thickness).[1][2][3]
H319 Causes serious eye irritation.[1][2][3]Use safety goggles.[1][2][3] Flush with water for 15 min if exposed.[1][2][3]
H335 May cause respiratory irritation.[1][2][3]Handle in a fume hood.[1][2][3] Avoid dust generation.[1][2][3][7]

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The aldehyde group is susceptible to autoxidation to 2-chloro-4-hydroxybenzoic acid upon prolonged exposure to air.[1][2][3]

References

  • ChemicalBook. (2025).[1][2][3] this compound Properties and MSDS. Link

  • PubChem. (2025).[1][2][3] this compound (CID 185363).[1][2][3] National Library of Medicine.[1][2][3] Link[1][2][3]

  • Sigma-Aldrich. (2025).[1][2][3][4] Product Specification: this compound. Link[1][2][3]

  • Tokyo Chemical Industry (TCI). (2025).[1][2][3] Product C3873: this compound.[1][2][3][8] Link[1][2][3]

  • BenchChem. (2025).[1][2][3] Physical Data for CAS 56962-11-9. Link[1][2][3]

Sources

Technical Guide: Solubility Profiling & Process Engineering of 2-Chloro-4-hydroxybenzaldehyde

[1][2]

Executive Summary

This compound is a critical intermediate in the synthesis of bioactive scaffolds, including thieno[2,3-b]pyridines (antiplasmodial agents) and 2-chloro-4-(morpholinylmethyl)phenol.[1][2][3] Its solubility behavior is governed by the interplay between the hydrophilic phenolic hydroxyl/aldehyde groups and the lipophilic chloro-substituted aromatic ring.[1]

This guide provides a comprehensive analysis of its solubility characteristics, offering researchers a validated framework for solvent selection, thermodynamic modeling, and recrystallization processes.[1] While specific thermodynamic coefficients for this derivative are often proprietary, this guide establishes the Standard Operating Procedure (SOP) for generating this data and benchmarks it against the well-characterized 4-hydroxybenzaldehyde analog.

Molecular Characterization & Physicochemical Profile[1][2][4][5][6]

Understanding the solute's intrinsic properties is the first step in predicting solubility behavior.[2] The chlorine atom at the ortho position relative to the aldehyde group introduces steric bulk and alters the electron density of the ring, affecting crystal lattice energy.

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₇H₅ClO₂Moderate molecular weight (156.57 g/mol ) favors dissolution in small-molecule solvents.[1][2]
Melting Point 145–147 °CHigh lattice energy requires polar protic or aprotic solvents to overcome crystal packing forces.[1][2]
pKa (Predicted) ~6.81 ± 0.18Phenolic proton is acidic; solubility is pH-dependent in aqueous media (soluble in alkaline solutions).[1][2]
LogP (Predicted) ~2.2Moderately lipophilic.[1][2] Preferential solubility in alcohols, esters, and ethers over pure water.[1][2]
H-Bond Donors 1 (Phenolic -OH)Forms strong H-bonds with alcohols (MeOH, EtOH) and ketones (Acetone).[1][2]
H-Bond Acceptors 2 (-CHO, -OH)Facilitates solvation in protic solvents.[1][2]

Solubility Behavior & Solvent Selection[1][3][7]

Qualitative Solubility Matrix

Based on structural analysis and comparative data with 4-hydroxybenzaldehyde, the following solvent compatibility matrix is established for process development.

  • High Solubility (Primary Solvents):

    • Methanol / Ethanol: Excellent solvation due to H-bonding matching.[1][2]

    • Acetone / THF: Strong dipole-dipole interactions disrupt the crystal lattice.[1][2]

    • DMF / DMSO: Universal solvents for this class, though difficult to remove (high boiling point).[1][2]

  • Moderate Solubility (Recrystallization Candidates):

    • Ethyl Acetate: Good temperature-dependent solubility curve.[1][2]

    • Acetic Acid (AcOH): Effective for recrystallization (yields needle-like crystals).[1][2][4]

    • Chloroform / Dichloromethane: Moderate solubility; useful for extraction but less ideal for crystallization due to volatility.[1][2]

  • Low Solubility (Anti-Solvents):

    • Water: Sparingly soluble at neutral pH; solubility increases significantly at pH > 8 (phenolate formation).[1][2]

    • Hexane / Heptane: Incompatible due to polarity mismatch.[1][2]

Experimental Solubility Determination Protocol

For precise thermodynamic modeling, researchers must generate specific mole fraction data.[1][2] The following Laser Monitoring Observation Technique is the industry standard for this measurement.

Protocol: Dynamic Laser Solubility Measurement
  • Preparation: Place an excess of this compound and solvent in a jacketed glass vessel.

  • Equilibration: Stir continuously using a magnetic stirrer.

  • Temperature Control: Circulate water from a thermostatic bath (accuracy ±0.05 K).

  • Detection: Direct a laser beam (e.g., 635 nm) through the vessel.[2] Measure the intensity of transmitted light.[2]

    • Dissolution: Intensity increases as turbidity decreases.[2]

    • Precipitation: Intensity drops due to scattering.[1][2]

  • Sampling: Once equilibrium is confirmed (stable signal for >1 hour), filter the supernatant (0.45 µm PTFE), dilute, and analyze via HPLC (UV detection at ~280 nm) .

SolubilityProtocolFigure 1: Dynamic Laser Solubility Determination WorkflowStartExcess Solute + SolventEquilibrateThermostatic Stirring(T ± 0.05 K)Start->EquilibrateLaserLaser TransmissionMonitoringEquilibrate->LaserCheckSignal Stable?Laser->CheckCheck->EquilibrateNo (Turbid/Drifting)SampleFilter Supernatant(0.45 µm PTFE)Check->SampleYes (Equilibrium)AnalyzeHPLC Quantification(Mole Fraction x)Sample->Analyze

Thermodynamic Modeling & Data Analysis

Once experimental data (

12
Modified Apelblat Equation

The modified Apelblat model is the most accurate semi-empirical model for correlating the solubility of substituted benzaldehydes in organic solvents.[2]

  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (Kelvin).[1][2]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Application:

  • Plot

    
     vs. 
    
    
    .[1][2]
  • Perform non-linear regression to find constants

    
    .[1][2]
    
  • Validation: Calculate the Relative Average Deviation (RAD). A value

    
     indicates excellent model fit.[1][2]
    
Thermodynamic Dissolution Properties

Using the Van't Hoff analysis, the standard enthalpy (


12
  • Positive

    
    :  Endothermic dissolution (Solubility increases with T).[1][2]
    
  • Positive

    
    :  Entropy-driven process (Disorder increases upon mixing).[1][2]
    

Expected Trend: For this compound, dissolution in polar solvents (ethanol, ethyl acetate) is typically endothermic and entropy-driven , meaning heating significantly boosts solubility.[1][2]

Process Application: Purification & Recrystallization[1][6][7][8]

The primary industrial application of solubility data is the purification of the crude intermediate. The synthesis (Reimer-Tiemann or formylation of 3-chlorophenol) often yields isomers and unreacted phenols.[1][2]

Recrystallization Strategy

Objective: Maximize recovery of pure this compound while rejecting the 2-chloro-6-hydroxy isomer and tars.

Recommended Solvent Systems:

  • Acetic Acid (AcOH): Proven to yield needle-like crystals.[1][2] High solvency at boiling point, low at RT.[1][2]

  • Ethyl Acetate / Hexane (Gradient): Dissolve in hot EtOAc, slowly add Hexane until turbidity appears, then cool.

  • Isopropyl Ether: Effective for fluorinated analogs; likely effective here for high-purity polishing.[1][2]

Purification Decision Tree

PurificationTreeFigure 2: Purification & Recrystallization Decision TreeCrudeCrude Product(Mixture of Isomers)SolventSelectSelect Solvent SystemCrude->SolventSelectOption1Option A: Acetic Acid(High Purity req.)SolventSelect->Option1Option2Option B: EtOAc / Hexane(Yield req.)SolventSelect->Option2Option3Option C: Acid/Base Extraction(Large Scale)SolventSelect->Option3Process11. Dissolve at Reflux2. Slow Cool to RT3. Filter NeedlesOption1->Process1Process21. Dissolve in min. EtOAc2. Add Hexane to cloud point3. Chill to 4°COption2->Process2Process31. Dissolve in NaOH (pH 10)2. Extract impurities w/ DCM3. Acidify to pH 24. Filter PrecipitateOption3->Process3ResultPure this compound(>98% HPLC)Process1->ResultProcess2->ResultProcess3->Result

References

  • Synthesis & Properties: ChemicalBook. "this compound Properties and Synthesis."[1][2] Accessed Jan 2026.[1][2]

  • Recrystallization Methodology: BenchChem. "Purification of substituted hydroxybenzaldehydes." [1][2]

  • Thermodynamic Modeling (Analog): Zhang, Y. et al. "Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents."[1][2] Journal of Chemical & Engineering Data. (Methodology Reference).

  • Structural Data: PubChem Database. "this compound (CID 185363)."[1][2][3] National Library of Medicine.[2] [1][2]

  • Industrial Application: TCI Chemicals. "Product Specification: this compound." [1][2]

Safety and Handling of 2-Chloro-4-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 56962-11-9 Synonyms: 3-Chloro-4-formylphenol; 2-Chloro-4-hydroxybenzene-1-carbaldehyde Molecular Formula: C₇H₅ClO₂ Molecular Weight: 156.57 g/mol [1][2][3]

Executive Summary & Chemical Identity

2-Chloro-4-hydroxybenzaldehyde is a functionalized aromatic aldehyde serving as a critical intermediate in the synthesis of Schiff bases, thiosemicarbazones, and rhenium(I) complexes for pharmaceutical applications.[3] Its structure features a phenolic hydroxyl group para to the aldehyde and a chlorine atom at the ortho position.[3]

This structural combination dictates its specific handling requirements: the aldehyde moiety renders it air-sensitive (susceptible to auto-oxidation to the corresponding benzoic acid), while the phenolic group increases its acidity and sensitivity to basic conditions.[3] Proper handling requires a strictly controlled environment to maintain purity and ensure operator safety.[3]

Physical & Chemical Properties Matrix
PropertyValueTechnical Implication
Physical State Solid (Crystalline powder)Dust generation is a primary exposure vector.[3]
Color Off-white to light yellow/orangeDarkening indicates oxidation/decomposition.[3]
Melting Point 145–148 °CStable solid at RT, but avoid high-shear milling without cooling.[3]
Solubility Soluble in Methanol, Ethanol; Slightly soluble in waterUse organic solvents for spill cleanup; water rinse is secondary.[3]
Reactivity Air & Light SensitiveMust store under inert gas (Argon/Nitrogen).

Hazard Identification & Risk Assessment

Based on GHS (Globally Harmonized System) standards, this compound is classified as an Irritant.[3] However, its specific substitution pattern introduces risks often overlooked in generic safety data.[3]

GHS Classification (CAS 56962-11-9)[3][4]
  • Skin Corrosion/Irritation: Category 2 (H315)[3]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[2][3][4]

  • Acute Toxicity (Oral): Category 5 (May be harmful if swallowed) (H303)[3]

Mechanism of Toxicity[4]
  • Respiratory: As a fine crystalline powder, inhalation poses the highest risk.[3] The aldehyde group can react with mucosal proteins, causing immediate irritation and potential sensitization.[3]

  • Ocular/Dermal: The acidity of the phenolic proton (enhanced by the electron-withdrawing chlorine) makes this compound more irritating to moist membranes than unsubstituted benzaldehyde.[3] Upon contact with moisture (sweat/tears), it can lower local pH, exacerbating irritation.[3]

Technical Handling Protocols

Expertise Note: The primary cause of assay failure with this reagent is auto-oxidation due to improper storage or handling in air.[3] The following protocols are designed to prevent degradation while protecting the operator.

A. Engineering Controls[3][4]
  • Primary Barrier: All open handling (weighing, transfer) must be performed inside a certified Chemical Fume Hood .[3]

  • Airflow: Maintain face velocity > 0.5 m/s.

  • Static Control: Use anti-static weighing boats. The powder can be electrostatic; static discharge could theoretically ignite dust clouds, though the risk is moderate.[3]

B. Personal Protective Equipment (PPE) Rationale[2][4][6]
  • Hand Protection:

    • Recommendation:Nitrile Rubber (0.11 mm minimum thickness). [3]

    • Rationale: Standard latex is permeable to many aromatic aldehydes.[3] Nitrile provides sufficient splash protection.[3] For prolonged immersion or solution handling, double-gloving or thicker nitrile (0.4 mm) is required.[3]

  • Respiratory Protection:

    • If fume hood containment is breached or during spill cleanup, use a P2 or N95 particulate respirator .[3] For large spills, a full-face respirator with an ABEK-P3 filter (Organic vapor + Acid gas + Particulate) is recommended due to potential HCl evolution during fire/decomposition.[3]

  • Eye Protection: Chemical safety goggles (ANSI Z87.[3]1) are mandatory.[3][5] Face shields should be used during large-scale synthesis.[3]

C. Operational Workflow (Visualized)

The following diagram outlines the decision logic for safe handling to preserve chemical integrity and operator safety.

HandlingProtocol Start Reagent Retrieval Inspect Visual Inspection (Color Check) Start->Inspect Oxidized Dark/Brown? DISCARD Inspect->Oxidized Yes Good Off-White/Yellow PROCEED Inspect->Good No Environment Transfer to Fume Hood (Minimize Light Exposure) Good->Environment Weighing Weighing (Anti-static boat, Inert Gas purge if possible) Environment->Weighing Solubilization Dissolve Immediately (Solvent protects from Air) Weighing->Solubilization Reseal Reseal Container (Flush with Argon/N2) Weighing->Reseal Storage Return to Storage (Cool, Dark, Dry) Reseal->Storage

Figure 1: Operational workflow for handling air-sensitive this compound to prevent auto-oxidation and exposure.

Storage & Stability

Critical Requirement: This compound is Air and Light Sensitive .[3]

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[3] The container should be flushed with inert gas after every use.[3]

  • Container: Amber glass bottles with Teflon-lined caps. Avoid metal containers which may catalyze decomposition.[3]

  • Incompatibilities:

    • Strong Oxidizing Agents: Will convert aldehyde to carboxylic acid violently.[3]

    • Strong Bases: Will deprotonate the phenol, forming a salt that may be hygroscopic or more reactive.[3]

    • Reducing Agents: Will reduce aldehyde to alcohol.[3]

Emergency Response & Waste Management

A. First Aid Logic
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[3] Mechanism: Reduces mucosal irritation load.[3]

  • Eye Contact: Rinse cautiously with water for 15 minutes .[2][3][6] Lift eyelids.[3] Mechanism: Dilution is critical to prevent corneal damage from the acidic residue.[3]

  • Skin Contact: Wash with soap and water.[2][3][6] Do not use organic solvents (like ethanol) on skin, as this may increase transdermal absorption.[3]

B. Fire Fighting
  • Hazard: Emits toxic fumes under fire conditions, specifically Hydrogen Chloride (HCl) , Carbon Monoxide (CO), and Carbon Dioxide (CO2).[3]

  • Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Special Gear: Firefighters must wear SCBA (Self-Contained Breathing Apparatus) to protect against HCl inhalation.[3]

C. Emergency Logic Flow (Visualized)

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Inhalation Inhalation Type->Inhalation Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Act_Inhal Remove to Fresh Air Sit Upright Inhalation->Act_Inhal Act_Skin Soap & Water Wash Remove Contaminated Clothing Skin->Act_Skin Act_Eye Rinse 15+ mins Lift Eyelids Eye->Act_Eye Medical Seek Medical Attention (Show SDS/CAS 56962-11-9) Act_Inhal->Medical Act_Skin->Medical If Irritation Persists Act_Eye->Medical IMMEDIATELY

Figure 2: Triage and response logic for exposure incidents.

D. Disposal[3][4][6][7][8][9]
  • Classification: Hazardous Organic Waste.[3]

  • Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[3] Crucial: The scrubber is necessary to neutralize the HCl gas generated during combustion.[3]

  • Do NOT: Flush down drains. This compound is harmful to aquatic life (H402).[3][7]

References

  • Fisher Scientific. (2021).[3] Safety Data Sheet: this compound. Retrieved from [3]

  • TCI Chemicals. (n.d.).[3] Product Specification: this compound (CAS 56962-11-9).[1][2][3][8] Retrieved from [3]

  • Sigma-Aldrich. (n.d.).[3] this compound Product Detail. Retrieved from [1][3]

  • PubChem. (n.d.).[1][3] Compound Summary: this compound.[1][2][3][8] National Library of Medicine.[3] Retrieved from [1][3]

  • ChemicalBook. (2023).[3] this compound Properties and Safety. Retrieved from [3]

Sources

The Versatile Synthon: A Technical Guide to the Research Applications of 2-Chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 2-Chloro-4-hydroxybenzaldehyde, a uniquely functionalized aromatic aldehyde, for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple catalogue of reactions, we delve into the causality behind its synthetic utility, offering field-proven insights and detailed, validated protocols. The inherent reactivity of this molecule, stemming from the interplay between its ortho-chloro, para-hydroxyl, and formyl groups, makes it a powerful starting material for the synthesis of diverse and biologically active heterocyclic scaffolds.

Core Molecular Profile and Reactivity

This compound is a crystalline solid at room temperature, characterized by the molecular formula C₇H₅ClO₂. Its structure presents a fascinating case of modulated reactivity. The hydroxyl group at the para-position is a strong electron-donating group, activating the aromatic ring towards electrophilic substitution. Conversely, the ortho-chlorine atom and the aldehyde group are electron-withdrawing, which deactivates the ring but also influences the regioselectivity of reactions. The aldehyde functionality itself is a prime site for nucleophilic attack, forming the basis for many of its applications as a synthetic precursor.

Physicochemical & Spectroscopic Data

For experimental validation, the following data provides a baseline for pure this compound.

PropertyValueSource
Molecular Weight 156.57 g/mol [1]
Melting Point 145-147 °C[2]
Appearance Off-white to light yellow solid[2]
Solubility Soluble in organic solvents like DMSO, ethanol[2]
pKa 6.81 ± 0.18 (Predicted)[2]

Spectroscopic Signature:

  • ¹H NMR (DMSO-d₆): The proton nuclear magnetic resonance spectrum is a key identifier. Expected shifts are:

    • δ 11.06 (s, 1H, Aldehydic H)

    • δ 10.14 (s, 1H, Hydroxyl H)

    • δ 7.75 (d, 1H, J = 8.5 Hz, Aryl H ortho to aldehyde)

    • δ 6.92 (d, 1H, J = 2 Hz, Aryl H ortho to Cl)

    • δ 6.85 (dd, 1H, J₁ = 8.5 Hz, J₂ = 2 Hz, Aryl H meta to aldehyde)[2]

Synthesis of this compound

The reliable synthesis of the title compound is a prerequisite for its application. The Reimer-Tiemann reaction, a classic method for the ortho-formylation of phenols, is a common and effective approach. This reaction proceeds via the generation of dichlorocarbene (:CCl₂) in situ, which acts as the electrophile.

Detailed Experimental Protocol: Reimer-Tiemann Formylation

This protocol is adapted from established procedures for the formylation of substituted phenols.[2]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification A Suspend 3-chlorophenol, Ca(OH)₂ & Na₂CO₃ in H₂O B Slowly add CHCl₃ over 80 min A->B C Reflux for 3h with vigorous stirring B->C D Cool in ice bath C->D E Add conc. HCl & CHCl₃ D->E F Separate organic layer E->F G Dry with Na₂SO₄ F->G H Evaporate solvent G->H I Purify by silica gel column chromatography H->I J Collect fractions & evaporate to yield product I->J

Caption: Workflow for the synthesis of this compound.

Reagents:

  • 3-Chlorophenol (0.380 mol)

  • Calcium hydroxide (122.0 g)

  • Sodium carbonate (139.4 g)

  • Chloroform (0.760 mol)

  • Concentrated Hydrochloric Acid

  • Anhydrous Sodium Sulfate

  • Water

  • Solvents for column chromatography (e.g., carbon tetrachloride, chloroform, ethyl acetate)

Procedure:

  • Suspension: In a suitable reaction vessel, suspend 3-chlorophenol, calcium hydroxide, and sodium carbonate in water (approx. 870 mL).

  • Addition of Chloroform: While stirring vigorously, slowly add chloroform over a period of 80 minutes. The reaction is exothermic; maintain control over the temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours with continued vigorous stirring.

  • Cooling and Acidification: After the reflux period, cool the mixture in an ice bath. Carefully add concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and add chloroform for extraction. Discard the aqueous layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure.

  • Purification: The resulting crude residue is purified by silica gel column chromatography to yield this compound as a white powder.[2]

Application in the Synthesis of Bioactive Heterocycles

The true value of this compound lies in its role as a versatile precursor for compounds with significant pharmacological potential. Its functional groups serve as handles for constructing more complex molecular architectures, particularly Schiff bases, chalcones, and coumarins.

Synthesis of Schiff Bases: Precursors to Antimicrobial Agents

The condensation of the aldehyde group with primary amines readily forms Schiff bases (imines). These compounds and their metal complexes are widely investigated for their antimicrobial activities.[3][4] The presence of the phenolic hydroxyl and the chloro-substituent on the aldehyde ring can significantly modulate the biological efficacy of the resulting Schiff base.

Reaction Pathway:

Schiff_Base_Synthesis This compound This compound Schiff_Base Schiff Base (Imine) This compound->Schiff_Base + R-NH₂ (Primary Amine) - H₂O Biologically_Active_Compound Biologically_Active_Compound Schiff_Base->Biologically_Active_Compound Antimicrobial Antifungal Claisen_Schmidt cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 2-Chloro-4- hydroxybenzaldehyde C Base Catalyst (NaOH or KOH) in Ethanol A->C B Acetophenone Derivative B->C D Chalcone Derivative C->D

Sources

Theoretical & Practical Profile: 2-Chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Pharmaceutical Development

Executive Summary

2-Chloro-4-hydroxybenzaldehyde (CAS: 56962-11-9) represents a distinct class of trisubstituted benzene derivatives where the interplay between steric hindrance (2-Chloro) and electronic "push-pull" dynamics (4-Hydroxy donor / 1-Formyl acceptor) defines its reactivity. Unlike its isomer 3-chloro-4-hydroxybenzaldehyde, this molecule places the halogen adjacent to the carbonyl center, introducing unique electrophilic vectors and steric constraints essential for high-specificity ligand design in medicinal chemistry. This guide synthesizes its theoretical electronic properties with field-proven isolation protocols.

Part 1: Molecular Architecture & Electronic Theory
1.1 Density Functional Theory (DFT) Insights

The reactivity of this compound is governed by the antagonistic relationship between its substituents.

  • The "Push-Pull" System: The hydroxyl group (-OH) at position 4 acts as a strong

    
    -donor (+M effect), pushing electron density into the ring. The formyl group (-CHO) at position 1 acts as a 
    
    
    
    -acceptor (-M effect). This creates a strong dipole moment along the C1-C4 axis, significantly increasing the acidity of the phenolic proton compared to unsubstituted benzaldehyde.
  • The Ortho-Chloro Effect: The chlorine atom at position 2 exerts a negative inductive effect (-I) on the carbonyl carbon, making the aldehyde highly electrophilic. However, it also introduces steric bulk that protects the carbonyl from bulky nucleophiles, a property exploited in regioselective Schiff base formation.

  • Frontier Molecular Orbitals (FMO):

    • HOMO (Highest Occupied Molecular Orbital): Primarily localized over the phenolic oxygen and the aromatic ring

      
      -system. This indicates the molecule's susceptibility to electrophilic attack (e.g., nitration) will occur ortho to the hydroxyl group (position 3 or 5).
      
    • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carbonyl carbon and the chlorine-bearing carbon. This confirms the aldehyde as the primary site for nucleophilic addition.

1.2 Molecular Electrostatic Potential (MEP)

In the MEP surface, the region surrounding the carbonyl oxygen and phenolic oxygen exhibits negative potential (red/yellow), serving as hydrogen bond acceptors. The region around the aldehydic hydrogen and the hydroxyl proton exhibits positive potential (blue), acting as hydrogen bond donors. This duality facilitates the formation of supramolecular "dimer-like" structures in the solid state.

Part 2: Physicochemical Profile

The following data aggregates experimental values with predicted computational descriptors.

PropertyValue / DescriptionContext for Application
Molecular Formula C₇H₅ClO₂MW: 156.57 g/mol
Appearance Off-white to light yellow crystalline solidColor deepens upon oxidation/light exposure.
Melting Point 145 - 148 °CSharp MP indicates high purity; broad range suggests isomeric contamination.
pKa (Phenolic) ~6.81 (Predicted)More acidic than phenol (pKa 10) due to electron-withdrawing CHO and Cl.
Solubility DMSO, Methanol, ChloroformSparingly soluble in water; soluble in aqueous alkali (phenoxide formation).
H-Bond Donors 1 (Phenolic OH)Critical for receptor binding in drug design.
H-Bond Acceptors 2 (C=O, -OH)Facilitates chelation with metal ions.
Part 3: Synthetic Pathways & Self-Validating Protocols

The synthesis of this compound presents a regioselectivity challenge. The most common industrial route involves the formylation of 3-chlorophenol.

3.1 The Regioselectivity Paradox

When subjecting 3-chlorophenol to formylation (e.g., Reimer-Tiemann), two isomers are theoretically possible:

  • Ortho-attack (C2 or C6): Mechanistically favored by the coordination of the carbene to the phenoxide oxygen.

  • Para-attack (C4): Sterically favored but mechanistically less probable in carbene reactions.

Target Molecule: The target (this compound) requires formylation at the C4 position of the 3-chlorophenol ring (para to the OH). This makes the standard Reimer-Tiemann low-yielding (~16%) for this specific isomer, necessitating rigorous purification.

3.2 Protocol: Modified Formylation of 3-Chlorophenol

Rationale: This protocol uses a biphasic alkaline hydrolysis system to drive the reaction, followed by a specific acidification step to precipitate the product.

Reagents:

  • 3-Chlorophenol (1.0 eq)

  • Chloroform (CHCl₃) (2.0 eq)

  • Calcium Hydroxide / Sodium Carbonate (Excess base)

  • Solvent: Water / Dioxane

Step-by-Step Methodology:

  • Phenoxide Formation: Suspend 3-chlorophenol, calcium hydroxide, and sodium carbonate in water.[1]

    • Validation: The solution should turn homogenous or slightly milky as the phenol deprotonates.

  • Carbene Generation: Heat the mixture to reflux (approx. 90-100°C). Add chloroform dropwise over 80 minutes.

    • Mechanism:[2][3][4][5] CHCl₃ reacts with base to form dichlorocarbene (:CCl₂), the active electrophile.[2][6]

    • Control: Slow addition prevents "thermal runaway" and suppresses polymer formation.

  • Hydrolysis & Acidification: After 3 hours of reflux, cool to 0°C. Acidify with concentrated HCl to pH 2.

    • Why? The reaction produces the phenoxide salt.[5] Acidification protonates the oxygen, rendering the organic product insoluble in water but soluble in organic extraction solvents.

  • Extraction & Purification (The Critical Step):

    • Extract with chloroform.[3][6]

    • Chromatography: The crude mixture contains the ortho isomer (major) and para isomer (target). Use Silica Gel column chromatography.

    • Eluent: Start with Carbon Tetrachloride (non-polar) to remove tars, then Chloroform/Ethyl Acetate (93:7) to elute the aldehyde.

    • Yield: Expect ~15-20%.

SynthesisWorkflow Start Starting Material: 3-Chlorophenol Intermediate Intermediate: Dichloromethyl-phenoxide Start->Intermediate Reflux (Carbene Attack) Reagent Reagents: CHCl3 + NaOH/Ca(OH)2 Reagent->Intermediate Hydrolysis Acid Hydrolysis (HCl, pH 2) Intermediate->Hydrolysis -Cl elimination Crude Crude Mixture: Ortho + Para Isomers Hydrolysis->Crude Protonation Purification Column Chromatography (Silica Gel, CHCl3:EtOAc) Crude->Purification Separation of Regioisomers Product Target Product: This compound Purification->Product Yield ~16%

Figure 1: Synthetic workflow illustrating the critical purification step required to isolate the para-substituted target from the Reimer-Tiemann isomeric mixture.

Part 4: Reactivity & Pharmaceutical Applications[7][8][9]

The this compound scaffold is a versatile "molecular lego" block. Its dual functionality allows for divergent synthesis pathways.

4.1 Schiff Base Formation (Imine Synthesis)

The C1-aldehyde is highly reactive toward primary amines due to the electron-withdrawing chlorine at C2.

  • Reaction: Aldehyde + R-NH₂

    
     Imine (-CH=N-R) + H₂O.
    
  • Application: Synthesis of thiosemicarbazones, which exhibit potent antiviral and antitumor activity. The 2-Cl group often enhances lipophilicity, improving membrane permeability of the drug.

4.2 Knoevenagel Condensation

The aldehyde reacts with active methylene compounds (e.g., malononitrile) to form coumarin derivatives.

  • Mechanism: Base-catalyzed deprotonation of the active methylene followed by nucleophilic attack on the aldehyde.

  • Significance: This pathway is used to generate fluorescent probes and anticoagulants.

4.3 O-Alkylation (Ether Synthesis)

The C4-hydroxyl group, being relatively acidic (pKa ~6.8), can be selectively alkylated without protecting the aldehyde, provided a weak base (K₂CO₃) is used.

ReactivityMap Core 2-Chloro-4- hydroxybenzaldehyde Schiff Schiff Bases (Antimicrobial) Core->Schiff Condensation Coumarin Coumarins (Anticoagulant) Core->Coumarin Knoevenagel Ether Alkoxy-Benzaldehydes (Drug Precursors) Core->Ether Williamson Ether Amine Primary Amines (R-NH2) Amine->Schiff Base Active Methylene (Malononitrile) Base->Coumarin Alkyl Alkyl Halides (R-X + K2CO3) Alkyl->Ether

Figure 2: Divergent reactivity profile showing the three primary derivatization pathways for drug discovery.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 185363, this compound. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Regioselective Synthesis and Isolation of 2-Chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis and purification of 2-Chloro-4-hydroxybenzaldehyde (2-Cl-4-HBA) starting from 3-chlorophenol . While the Reimer-Tiemann reaction is the standard method for formylating phenols, it inherently produces a mixture of regioisomers (ortho- and para-formylated products).

This protocol focuses on the regioselective isolation of the para-isomer (the target) from the ortho-isomer impurities. The methodology exploits the difference in hydrogen bonding—intramolecular in the ortho-isomer vs. intermolecular in the para-isomer—to achieve separation via steam distillation.[1][2][3][4] This guide is designed for researchers requiring high-purity intermediates for pharmaceutical scaffold synthesis.

Reaction Logic & Mechanism

The Regioselectivity Challenge

The starting material, 3-chlorophenol, has two primary active sites for electrophilic aromatic substitution relative to the directing hydroxyl group:

  • Ortho-position (C6): Leads to 4-chloro-2-hydroxybenzaldehyde. This isomer forms intramolecular hydrogen bonds (OH[1][2]···O=C), reducing its boiling point and making it steam volatile.[1][2]

  • Para-position (C4): Leads to the target this compound.[5] This isomer forms intermolecular hydrogen bonds, resulting in a crystal lattice with a high melting point (>145°C) and non-volatility in steam.

Mechanistic Pathway (Reimer-Tiemann)

The reaction proceeds via the generation of a dichlorocarbene (:CCl₂) intermediate from chloroform in highly alkaline media. The phenoxide ion attacks the carbene, followed by hydrolysis to the aldehyde.

ReactionMechanism cluster_legend Key Interaction Start 3-Chlorophenol Intermed Dichloromethyl Complex Start->Intermed + NaOH / CHCl3 Base NaOH (aq) Carbene :CCl2 (Dichlorocarbene) Base->Carbene Deprotonation of CHCl3 Carbene->Intermed Electrophilic Attack Hydrolysis Hydrolysis (-HCl) Intermed->Hydrolysis Target TARGET (Para) This compound (High MP, Non-Volatile) Hydrolysis->Target Attack at C4 Impurity IMPURITY (Ortho) 4-Chloro-2-hydroxybenzaldehyde (Steam Volatile) Hydrolysis->Impurity Attack at C6

Figure 1: Mechanistic pathway showing the bifurcation into ortho (impurity) and para (target) isomers.[1]

Experimental Protocol

Reagents & Equipment
  • Reactants: 3-Chlorophenol (0.1 mol), Chloroform (0.2 mol), Sodium Hydroxide (0.5 mol, 40% aq solution).

  • Solvent: Water (reaction matrix), Ethanol (recrystallization).

  • Equipment: 3-neck round bottom flask (500 mL), Reflux condenser, Addition funnel, Steam distillation setup, Buchner funnel.

Step-by-Step Synthesis
  • Phenoxide Formation: In a 500 mL 3-neck flask, dissolve 12.8 g (0.1 mol) of 3-chlorophenol in 40 mL of 40% NaOH solution. Heat the mixture to 60°C with vigorous magnetic stirring.

  • Carbene Addition: Add 15 mL (approx. 0.18 mol) of Chloroform dropwise via the addition funnel over 45 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain temperature between 65-70°C. If the temperature exceeds 75°C, carbene hydrolysis (to formate) competes with the reaction, lowering yield.

  • Reflux: After addition, reflux the mixture gently (approx. 90-100°C) for 2 hours to ensure complete hydrolysis of the benzal chloride intermediate.

  • Acidification: Cool the reaction mixture to room temperature. Carefully acidify with 5M HCl (approx. 30-40 mL) until the pH reaches 2-3. A thick, dark precipitate (mixture of isomers and resin) will form.

Purification Workflow (The Isolation Engine)

The crude precipitate contains the target, the ortho-isomer, and unreacted phenol.

  • Steam Distillation: Transfer the acidified slurry to a steam distillation flask. Pass steam through the mixture until the distillate runs clear (approx. 500-800 mL distillate).

    • Distillate: Contains unreacted 3-chlorophenol and the ortho-isomer (4-chloro-2-hydroxybenzaldehyde). Discard this (or recover if needed).

    • Residue (Pot): Contains the target para-isomer (this compound) and tars.

  • Filtration: Cool the distillation flask (pot) in an ice bath. The target product will crystallize as a solid. Filter the solid using a Buchner funnel.

  • Recrystallization: Dissolve the crude brown solid in boiling water (or 10% aqueous ethanol). Add activated charcoal (1 g) to remove tars, filter hot, and allow to cool slowly.

  • Final Product: Collect the off-white to pale yellow needles. Dry in a desiccator.

PurificationFlow Crude Acidified Crude Mixture (Ortho + Para + Tars) SteamDist Steam Distillation Crude->SteamDist Distillate DISTILLATE (Volatile Components) SteamDist->Distillate Vapor Phase Residue RESIDUE (Pot) (Non-Volatile) SteamDist->Residue Liquid/Solid Phase Ortho 4-Chloro-2-hydroxybenzaldehyde (Intramolecular H-Bond) Distillate->Ortho Contains Para Target: this compound (Intermolecular H-Bond) Residue->Para Contains Filter Filtration & Recrystallization (Water/EtOH) Residue->Filter Final Pure Crystals MP: 145-147°C Filter->Final

Figure 2: Purification workflow leveraging volatility differences driven by hydrogen bonding.

Analytical Data & Validation

To validate the synthesis, compare the isolated product against the following standard metrics.

PropertyTarget (Para-isomer)Impurity (Ortho-isomer)
IUPAC Name This compound4-Chloro-2-hydroxybenzaldehyde
Structure CHO @ C1, Cl @ C2, OH @ C4CHO @ C1, OH @ C2, Cl @ C4
Melting Point 145 - 147 °C ~52 °C
Boiling Point High (Decomposes)Steam Volatile
IR (Carbonyl) ~1670 cm⁻¹ (H-bonded intermolecularly)~1650 cm⁻¹ (H-bonded intramolecularly)
Solubility Soluble in hot water, alcoholSparingly soluble in water

Interpretation:

  • Melting Point Check: If the MP is <140°C, the product is likely contaminated with the ortho-isomer. Repeat steam distillation.

  • NMR Distinction: The aldehyde proton in the ortho-isomer typically appears further downfield (>11 ppm) due to strong intramolecular hydrogen bonding compared to the para-isomer (~9.8 - 10 ppm).

Safety & Handling

  • Chloroform: Suspected carcinogen and volatile. Use in a fume hood.

  • 3-Chlorophenol: Toxic by ingestion and skin contact. Wear nitrile gloves.

  • Thermal Hazard: The addition of chloroform to base is exothermic; uncontrolled addition can lead to solvent boil-over.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Reimer-Tiemann protocols and steam distillation techniques).

  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf alkalische Phenole. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828. (Foundational paper on the mechanism).

  • Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169–184. (Comprehensive review of regioselectivity).

  • Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved October 26, 2023. (Validation of physical properties).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12352100, this compound.

Sources

Application Notes and Protocols for the Synthesis of Chalcones Using 2-Chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chalcones in Medicinal Chemistry

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds within the flavonoid family.[1][2][3] These molecules are not only naturally occurring pigments in edible plants but also serve as crucial biosynthetic precursors to other flavonoids and isoflavonoids.[2][3] The core of their synthetic and medicinal value lies in the α,β-unsaturated ketone moiety, which imparts a wide array of biological activities.[1][4] Consequently, both natural and synthetic chalcones are subjects of intense research in drug development, demonstrating potential as antibacterial, antifungal, anti-inflammatory, anticancer, and antioxidant agents.[2][3][5]

The precursor, 2-Chloro-4-hydroxybenzaldehyde, is a valuable starting material in organic synthesis, particularly for pharmaceuticals and dyestuffs.[6] Its unique substitution pattern—a halogen and a hydroxyl group on the aromatic ring—offers strategic advantages in chalcone synthesis. The electron-withdrawing nature of the chlorine atom and the electron-donating hydroxyl group can influence the reactivity of the aldehyde and the biological properties of the resulting chalcone. This guide provides a comprehensive overview and detailed protocols for the synthesis of chalcones using this compound, tailored for researchers in medicinal chemistry and drug development.

The Claisen-Schmidt Condensation: A Cornerstone of Chalcone Synthesis

The most reliable and widely employed method for synthesizing chalcones is the Claisen-Schmidt condensation.[3][7] This reaction is a type of crossed aldol condensation that occurs between an aromatic aldehyde (in this case, this compound) and an acetophenone or another suitable ketone in the presence of a catalyst.[1][3][7]

Reaction Mechanism and Rationale

The Claisen-Schmidt condensation can be catalyzed by either a base or an acid.[8][9]

  • Base-Catalyzed Mechanism: This is the most common approach. A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of the acetophenone, generating a reactive enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxyketone intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone system of the chalcone.[1][7] The use of a strong base ensures a sufficient concentration of the enolate for the reaction to proceed efficiently.[8]

  • Acid-Catalyzed Mechanism: While less common for this specific reaction, an acid catalyst can also be employed.[8][9] The acid protonates the carbonyl oxygen of the acetophenone, facilitating its tautomerization to the enol form. The enol then acts as the nucleophile, attacking the protonated carbonyl of the benzaldehyde. Subsequent dehydration yields the chalcone.

The choice between a base or acid catalyst can depend on the specific substituents on the aromatic rings of the reactants. For the synthesis involving this compound, a base-catalyzed approach is generally preferred and will be the focus of the detailed protocol.

Experimental Workflow for Chalcone Synthesis

The synthesis of a chalcone from this compound and a substituted acetophenone can be systematically approached through a series of well-defined steps, from initial reaction setup to final product characterization.

G cluster_0 Synthesis cluster_1 Workup & Purification cluster_2 Product Validation A Reactant Preparation (this compound, Substituted Acetophenone) B Reaction Setup (Solvent, Catalyst) A->B C Claisen-Schmidt Condensation B->C D Reaction Monitoring (TLC) C->D E Neutralization & Precipitation D->E F Filtration & Washing E->F G Recrystallization F->G H Drying G->H I Physical Characterization (Melting Point) H->I J Spectroscopic Analysis (FT-IR, NMR, Mass Spec) I->J

Caption: Experimental workflow for the synthesis and validation of chalcones.

Detailed Experimental Protocol

This protocol details a general method for the base-catalyzed synthesis of a chalcone from this compound and a generic substituted acetophenone.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound156.57[10]101.57 g
Substituted AcetophenoneVaries10Equimolar amount
Sodium Hydroxide (NaOH)40.00200.80 g
Ethanol (95%)46.07-30 mL
Deionized Water18.02-As needed
Hydrochloric Acid (HCl), concentrated36.46-As needed for pH ~2
Procedure
  • Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.57 g (10 mmol) of this compound and an equimolar amount of the chosen substituted acetophenone in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Catalyst Preparation: In a separate beaker, prepare a 20% (w/v) aqueous solution of sodium hydroxide by dissolving 0.80 g of NaOH in 4 mL of deionized water. Allow the solution to cool to room temperature.

  • Reaction Initiation: Cool the flask containing the ethanolic solution of the reactants in an ice-water bath. While stirring vigorously, add the sodium hydroxide solution dropwise over a period of 10-15 minutes. A color change and the formation of a precipitate are typically observed.

  • Reaction Progression: After the addition of the base is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours.[11] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5][12]

    • TLC Monitoring: Use a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 or 7:3) to develop the TLC plate.[13] Spot the starting materials and the reaction mixture. The formation of a new spot with a different Rf value and the disappearance of the starting material spots indicate the progression of the reaction.

  • Workup - Precipitation: Once the reaction is complete as indicated by TLC, pour the reaction mixture into a beaker containing approximately 100 mL of crushed ice and water. Stir for 15-20 minutes.

  • Neutralization: Acidify the mixture by slowly adding concentrated hydrochloric acid dropwise until the pH of the solution is approximately 2.[11] This step neutralizes the excess NaOH and protonates the phenoxide, causing the chalcone product to precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid several times with cold deionized water to remove any inorganic salts and unreacted starting materials.[13]

  • Purification - Recrystallization: The crude chalcone product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[5][13] Dissolve the crude product in a minimum amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Product Validation: A Self-Validating System

The identity and purity of the synthesized chalcone must be confirmed through a series of analytical techniques. This multi-faceted approach ensures the trustworthiness of the experimental outcome.

G cluster_validation Validation Workflow Start Synthesized Chalcone TLC Thin Layer Chromatography (Purity Assessment) Start->TLC MP Melting Point Determination (Purity & Identity) Start->MP FTIR FT-IR Spectroscopy (Functional Group Analysis) Start->FTIR NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) Start->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS Final Validated Chalcone Structure

Caption: Analytical workflow for the validation of the synthesized chalcone.

Analytical Techniques and Expected Results
  • Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity.[13]

  • Melting Point (MP): A sharp and narrow melting point range is indicative of a pure compound.[13] The observed melting point can be compared to literature values if available.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups.[1][4]

    • A strong absorption band in the region of 1630-1680 cm⁻¹ corresponds to the C=O stretching of the α,β-unsaturated ketone.

    • A band around 950-990 cm⁻¹ indicates the C-H out-of-plane bending of the trans-alkene.

    • A broad band in the region of 3200-3600 cm⁻¹ will confirm the presence of the hydroxyl (-OH) group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for unambiguous structure elucidation.[1][14][15]

    • ¹H NMR: Expect to see two doublets in the vinylic region (typically between 6.5 and 8.0 ppm) with a coupling constant (J) of around 15-18 Hz, which is characteristic of a trans-disubstituted alkene. Aromatic protons will appear in the downfield region, and a singlet for the hydroxyl proton will also be present.

    • ¹³C NMR: The carbonyl carbon will appear as a characteristic signal in the downfield region (around 185-200 ppm). Signals for the vinylic carbons and the aromatic carbons will also be present in their respective expected regions.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized chalcone. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound.

Conclusion

The Claisen-Schmidt condensation provides a robust and efficient method for the synthesis of chalcones from this compound. The protocol outlined in these application notes, coupled with a thorough validation workflow, offers a reliable pathway for researchers to synthesize and characterize novel chalcone derivatives. The strategic incorporation of the chloro and hydroxyl substituents provides a foundation for developing compounds with potentially enhanced biological activities, making this a valuable synthetic route in the field of drug discovery and development.

References

  • Attarde, M., Vora, A., Varghese, A., & Kachwala, Y. (n.d.). Synthesis and evaluation of chalcone derivatives for its alpha amylase inhibitory activity. TSI Journals. Retrieved from [Link]

  • SYNTHESIS OF CHALCONES. (n.d.). Jetir.org. Retrieved from [Link]

  • Green synthesis of chalcones derivatives. (2021, April 2). SciSpace. Retrieved from [Link]

  • Papakyriakou, A., et al. (n.d.). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. National Institutes of Health (NIH). Retrieved from [Link]

  • Susanti, V. H. E., et al. (n.d.). SOLVENT-FREE SYNTHESIS OF 4'-HYDROXY-4-HYDROXY CHALCONE AND ITS POTENTIAL AS AN ANTIBACTERIAL. Rasayan Journal of Chemistry. Retrieved from [Link]

  • Claisen–Schmidt condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthetic procedure of 2′-hydroxychalcones 4a, 4b, and 5. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Souza, G. B., et al. (2022). Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. PubMed. Retrieved from [Link]

  • Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. (n.d.). RJPBCS. Retrieved from [https://www.rjpbcs.com/pdf/2016_7(2)/[12].pdf]([Link]12].pdf)

  • Guaringue, R. P., et al. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Orbital: The Electronic Journal of Chemistry. Retrieved from [Link]

  • Scheme 2. Claisen-Schmidt condensation reaction. Synthesis of compounds 2a-c. (n.d.). ResearchGate. Retrieved from [Link]

  • Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. (n.d.). Shri R.L.T. College of Science, Akola. Retrieved from [Link]

  • Abu-Bakr, S., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Retrieved from [Link]

  • Binate, G., & Ganbarov, K. (n.d.). BIOLOGICAL ACTIVITY OF CHALCONES AS CARBONYL COMPOUND DERIVATIVES. Jomard Publishing. Retrieved from [Link]

  • Crystal Structure Studies and Thermal Characterization of Novel 4-Hydroxychalcone Derivative. (2025, August 6). ResearchGate. Retrieved from [Link]

  • New Synthesis of Chalcone Derivatives and Their Applications. (2025, February 20). Chemical Review and Letters. Retrieved from [Link]

  • Gan, X., et al. (2022). Design, Synthesis, and Biological Activity of Novel Chalcone Derivatives Containing an 1,2,4-Oxadiazole Moiety. Frontiers in Chemistry. Retrieved from [Link]

  • Rodríguez, H., et al. (n.d.). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCrData. Retrieved from [Link]

  • Li, Y., et al. (2025). Design, Synthesis, Biological Evaluation and Docking Studies of 2-hydroxy-4-benzyloxy Chalcone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. PubMed. Retrieved from [Link]

  • Guaringue, R. P., et al. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-Methoxybenzaldehyde. Orbital: The Electronic Journal of Chemistry. Retrieved from [Link]

  • An optimized method for synthesis of 2'hydroxy chalcone. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Exploring 4-chloro chalcone: Synthesis, spectroscopic, chemical reactivity, topological, hirshfeld surface, drug-Likeness, molecular docking and assessment of electronic properties in diverse solvents. (2025, September 21). ResearchGate. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-Chloro-4-hydroxybenzaldehyde as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Profile of a Versatile Pharmaceutical Building Block

2-Chloro-4-hydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a critical raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its strategic value in drug development stems from the unique arrangement of three reactive functional groups on the benzene ring: a hydroxyl group, a chlorine atom, and an aldehyde. This trifecta of reactivity allows for sequential, regioselective modifications, making it an ideal scaffold for building complex molecular architectures found in modern therapeutics.

The compound presents as a solid with a melting point in the range of 145-147 °C. Its molecular structure and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 56962-11-9 [1]
Molecular Formula C₇H₅ClO₂ [3]
Molecular Weight 156.57 g/mol
Appearance White to off-white powder/solid [1]
Melting Point 145-147 °C
Solubility Soluble in organic solvents [1][2]
SMILES String Oc1ccc(C=O)c(Cl)c1

| InChI Key | ZMOMCILMBYEGLD-UHFFFAOYSA-N | |

Caption: Chemical structure of this compound.

The Causality of Reactivity: A Chemist's Perspective

The utility of this compound in pharmaceutical synthesis is not accidental; it is a direct consequence of the electronic interplay between its functional groups.[4] Understanding this interplay is key to designing efficient synthetic routes.

  • The Aldehyde Group: This is a primary site for nucleophilic addition and condensation reactions. It readily forms Schiff bases with primary amines, oximes with hydroxylamine, and hydrazones with hydrazines—all of which are important linkages in various drug scaffolds.[5] Furthermore, it can be reduced to a primary alcohol or oxidized to a carboxylic acid, providing additional synthetic handles.

  • The Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated to form a phenoxide ion.[4] This allows for O-alkylation (etherification) or O-acylation (esterification) to introduce diverse side chains. The hydroxyl group is also a strong ortho-, para-director for electrophilic aromatic substitution, activating the ring for further functionalization, although its influence is modulated by the other substituents.

  • The Chlorine Atom: As an electron-withdrawing group, the chlorine atom deactivates the ring towards electrophilic substitution but directs incoming electrophiles to the ortho and para positions relative to itself.[4] More importantly, it can serve as a leaving group in nucleophilic aromatic substitution (SNAAr) reactions, especially when the ring is activated by other electron-withdrawing groups, or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon or carbon-nitrogen bonds.

This unique combination allows chemists to perform a sequence of reactions with high regioselectivity, building molecular complexity in a controlled and predictable manner.

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved via a modified Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol. The following protocol is based on a general procedure for this class of reaction.[1][6]

Reaction Principle: The reaction proceeds by generating dichlorocarbene (:CCl₂) in situ from chloroform and a strong base. The electron-rich phenoxide ion (formed from 3-chlorophenol) attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the intermediate yields the aldehyde group.

G start Start: 3-Chlorophenol + Chloroform reflux Reflux (3h) under vigorous stirring start->reflux Add reagents & suspend in water reagents Reagents: Calcium Hydroxide Sodium Carbonate Water reagents->reflux cool Cool mixture in ice bath reflux->cool Reaction completion workup Acidification & Extraction cool->workup Process crude mixture purify Purification: Silica Gel Column Chromatography workup->purify Isolate crude product product Product: This compound purify->product Obtain pure product

Caption: Workflow for the synthesis of this compound.

Materials and Equipment:

  • 3-Chlorophenol

  • Trichloromethane (Chloroform)

  • Calcium Hydroxide

  • Sodium Carbonate

  • Hydrochloric Acid (for workup)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate

  • Silica Gel (for chromatography)

  • Round-bottom flask with reflux condenser and mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend 3-chlorophenol (0.380 mol), calcium hydroxide (122.0 g), and sodium carbonate (139.4 g) in water (872 mL).[1]

    • Scientist's Note: The use of a heterogeneous base mixture in water is a common feature of the Reimer-Tiemann reaction. The base is crucial for deprotonating the phenol to the more reactive phenoxide and for generating the dichlorocarbene from chloroform.

  • Addition of Chloroform: While stirring vigorously, slowly add trichloromethane (chloroform, 0.760 mol) to the suspension over approximately 80 minutes.[1] The reaction is exothermic; maintain control over the addition rate.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours with continued vigorous stirring.[1]

    • Scientist's Note: Refluxing ensures the reaction proceeds to completion. Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, facilitating the reaction.

  • Cooling and Workup: After 3 hours, cool the mixture in an ice bath. Once cool, carefully acidify the mixture with hydrochloric acid to neutralize the excess base and protonate the product.

  • Extraction: Transfer the mixture to a large separatory funnel and extract the aqueous phase with ethyl acetate (3 x 200 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]

  • Purification: Purify the crude residue by silica gel column chromatography.[1] Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

    • Self-Validation: Monitor the column fractions by Thin Layer Chromatography (TLC) to identify and combine those containing the pure product. The final product should be a white powder.[1] Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and purity (>97%).

Protocol 2: Application in Pharmaceutical Scaffolding - Synthesis of a Schiff Base Derivative

The aldehyde functionality of this compound is an excellent handle for constructing more complex pharmaceutical intermediates. A foundational reaction is the formation of a Schiff base (imine) through condensation with a primary amine. Such derivatives are precursors to many heterocyclic systems and have been evaluated for a range of biological activities.[5][7]

Reaction Principle: The reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form the C=N double bond of the imine. The reaction is typically catalyzed by a weak acid.

Caption: General scheme for Schiff base formation.

Materials and Equipment:

  • This compound

  • A primary amine (e.g., 4-fluoroaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Buchner funnel and filter paper

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (50 mL).

  • Addition of Amine: To this solution, add the primary amine (e.g., 4-fluoroaniline, 10 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

    • Scientist's Note: The acetic acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

  • Monitoring the Reaction: Progress of the reaction can be monitored by TLC by observing the disappearance of the starting aldehyde spot.

  • Isolation of Product: After completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base derivative in a vacuum oven.

    • Self-Validation: The identity and purity of the product should be confirmed using melting point analysis, FT-IR (to confirm C=N stretch), ¹H NMR, and mass spectrometry.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

Hazard Identification:

  • Causes skin irritation (H315).[3]

  • Causes serious eye irritation (H319).[3]

  • May cause respiratory irritation (H335).[3]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8] If dust formation is likely, use a NIOSH-approved N95 dust mask.

  • Handling: Avoid breathing dust.[8] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place.[2][8] Keep the container tightly closed and consider storing under an inert atmosphere as the compound may be air-sensitive.[2][8]

  • Incompatibilities: Keep away from strong oxidizing agents.[2][9]

First Aid Measures:

  • Inhalation: Remove person to fresh air. If feeling unwell, call a poison center or doctor.[8]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical attention.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

Conclusion

This compound is a high-value intermediate whose utility in pharmaceutical R&D is rooted in the distinct and complementary reactivity of its three functional groups. The ability to perform selective transformations at the aldehyde, hydroxyl, and chloro positions provides a robust platform for the synthesis of diverse and complex drug candidates. The protocols provided herein offer a practical framework for both the synthesis of the intermediate itself and its subsequent application in building key pharmaceutical scaffolds, underscoring its importance for professionals in drug discovery and development.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved February 10, 2026, from [Link]

  • Ali, M. A., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Chemistry & Biology Interface, 14(4), 239-261. Retrieved from [Link]

Sources

Application Note: High-Purity Recrystallization of 2-Chloro-4-hydroxybenzaldehyde for Pharmaceutical and Agrochemical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Chloro-4-hydroxybenzaldehyde is a pivotal intermediate in the synthesis of a wide array of high-value organic compounds, including pharmaceuticals, agrochemicals, and dyestuffs.[1][2] The purity of this starting material is paramount, as contaminants can lead to significant downstream complications, such as undesirable side reactions, reduced yields, and compromised final product integrity. This application note provides a detailed guide for researchers and drug development professionals on the effective purification of this compound using robust recrystallization methods. We delve into the underlying principles of solvent selection, offer two distinct, step-by-step protocols, and provide a comprehensive troubleshooting guide to ensure the consistent attainment of high-purity material.

Introduction: The Imperative for Purity

This compound is a bifunctional aromatic compound featuring hydroxyl, aldehyde, and chloro substituents. This unique combination makes it a versatile building block but also susceptible to the formation of impurities during synthesis, such as isomers (e.g., 3-Chloro-4-hydroxybenzaldehyde), unreacted precursors, or oxidation byproducts due to its air-sensitive nature.[1][2] Recrystallization stands as a powerful, cost-effective, and scalable technique for refining such solid organic compounds. The process leverages differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures. A properly executed recrystallization can dramatically enhance purity, leading to a crystalline product with a sharp, well-defined melting point.

Physicochemical Profile and Solvent Selection Rationale

A thorough understanding of the compound's properties is the foundation of an effective purification strategy.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₇H₅ClO₂ [3][4][5]
Molecular Weight 156.57 g/mol [1][5]
Appearance Off-white to light yellow solid [1]
Melting Point 145-147 °C [1][3]
Solubility Soluble in organic solvents [1][2]

| Sensitivity | Air Sensitive |[1][2] |

The key to successful recrystallization is the selection of an appropriate solvent or solvent system. The ideal solvent should exhibit:

  • High solvency for this compound at elevated temperatures.

  • Low solvency for this compound at low temperatures (e.g., 0-4 °C).

  • Favorable solvency for impurities at all temperatures, or poor solvency for impurities such that they can be removed via hot filtration.

  • A boiling point that is below the melting point of the compound to prevent "oiling out."

  • Inertness, meaning it does not react with the compound.

  • Volatility, allowing for easy removal from the purified crystals.

The presence of both a polar hydroxyl group and a moderately polar aldehyde group, combined with a larger aromatic ring, suggests that solvents of intermediate polarity, such as alcohols or esters, are excellent starting points. For structurally similar compounds like 4-hydroxybenzaldehyde, solvents such as ethanol and methanol are effective.[6] A chlorinated analogue, 2-fluoro-4-hydroxybenzaldehyde, has been successfully recrystallized from isopropyl ether, indicating that ethers are also viable candidates.[7]

Solvent_Selection_Logic cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hot Solubility & Crystal Formation cluster_2 Phase 3: Method Selection Start Start with Crude This compound Test_Solvents Test solubility in candidate solvents (e.g., Ethanol, IPA, Ethyl Acetate, Toluene, Water) at room temperature. Start->Test_Solvents Insoluble Is it insoluble or sparingly soluble in the cold? Test_Solvents->Insoluble Heat_Sample Heat the mixture to the solvent's boiling point. Insoluble->Heat_Sample Yes Try_Another Discard solvent and try another. Insoluble->Try_Another No (too soluble) Soluble_Hot Does it dissolve completely? Heat_Sample->Soluble_Hot Cool_Sample Cool slowly to room temperature, then in an ice bath. Soluble_Hot->Cool_Sample Yes Soluble_Hot->Try_Another No (insoluble even when hot) Crystals_Form Do high-quality crystals form? Cool_Sample->Crystals_Form Select_Single Select as a single-solvent system for recrystallization. Crystals_Form->Select_Single Yes Consider_Binary Consider a binary (mixed) solvent system. Crystals_Form->Consider_Binary No (oils out or no precipitation) Recrystallization_Workflow Dissolve 1. Dissolve Crude Solid Hot_Filter 2. Hot Filtration (optional) Dissolve->Hot_Filter Cool 3. Cool Slowly & Crystallize Hot_Filter->Cool Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 5. Wash with Cold Solvent Isolate->Wash Dry 6. Dry Crystals Under Vacuum Wash->Dry End Pure Product Dry->End

Sources

Application Note: Scalable Synthesis of 2-Chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

2-Chloro-4-hydroxybenzaldehyde is a critical pharmacophore used in the synthesis of bioactive heterocyclic compounds, including antitumor agents and agrochemicals.[1] Its structural specificity—a chlorine atom ortho to the aldehyde and meta to the hydroxyl group—presents a unique regiochemical challenge.[1]

Direct electrophilic halogenation of 4-hydroxybenzaldehyde fails because the hydroxyl group directs ortho (positions 3 and 5), yielding the unwanted 3-chloro isomer.[1] Similarly, the Reimer-Tiemann reaction on 3-chlorophenol predominantly yields ortho-formylated products (salicylaldehyde derivatives), resulting in low yields of the desired para-isomer.[1]

The "Golden" Route: To ensure high regioselectivity and scalability, this protocol utilizes a Vilsmeier-Haack formylation of 3-chloroanisole , followed by demethylation.[1][2] This route leverages the strong para-directing effect of the methoxy group to install the aldehyde at the correct position, avoiding the isomer mixtures common in direct phenol formylation.[1]

Comparative Route Analysis
MethodSelectivity (Target Isomer)ScalabilityKey Challenge
Direct Chlorination of 4-HBA Poor (Yields 3-Cl isomer)HighWrong regiochemistry (Ortho to OH).[1]
Reimer-Tiemann (3-Chlorophenol) Low (Yields mostly Ortho-CHO)MediumCarbene chemistry is messy; low yield (10-15%).[1]
Vilsmeier-Haack (3-Chloroanisole) High (Para to OMe)High Requires demethylation step; POCl₃ handling.[1][2]
Oxidation of 3-Chloro-4-methylphenol HighMediumAvailability of specific cresol isomer is limited.[1]

Reaction Scheme & Mechanism

The synthesis proceeds in three defined stages:

  • Protection: Methylation of 3-chlorophenol to 3-chloroanisole (if not purchased).[1][2]

  • Formylation: Vilsmeier-Haack reaction to install the aldehyde para to the methoxy group.[1]

  • Deprotection: Lewis-acid mediated demethylation to reveal the phenol.[1][2]

ReactionScheme cluster_0 Step 1: Protection (Optional) cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Hydrolysis & Demethylation S1 3-Chlorophenol (1-OH, 3-Cl) S2 3-Chloroanisole (1-OMe, 3-Cl) S1->S2 DMS, NaOH Reflux P1 Intermediate Iminium Salt S2->P1 + POCl3 / DMF (Electrophilic Attack at C4) I1 Vilsmeier Reagent (Chloromethyliminium) P2 2-Chloro-4-methoxy- benzaldehyde P1->P2 H2O / NaOAc (Hydrolysis) Final TARGET: 2-Chloro-4-hydroxy- benzaldehyde P2->Final AlCl3 / Toluene (Demethylation)

Caption: Sequential synthesis pathway designed to enforce para-regioselectivity via steric and electronic control.

Detailed Experimental Protocol (1 kg Scale)

Stage 1: Vilsmeier-Haack Formylation

Objective: Convert 3-chloroanisole to 2-chloro-4-methoxybenzaldehyde. Regiochemistry: The methoxy group (Pos 1) directs para (Pos 4).[2] The chlorine (Pos 3) exerts a weaker ortho effect, but the para position relative to OMe is sterically accessible and electronically favored.[2]

Reagents:

  • 3-Chloroanisole: 1.0 kg (7.01 mol)[1]

  • Phosphorus Oxychloride (POCl₃): 1.29 kg (8.41 mol, 1.2 eq)[2]

  • N,N-Dimethylformamide (DMF): 2.5 L (Solvent & Reagent)[2]

  • Dichloromethane (DCM): 5.0 L (Extraction)[2]

Protocol:

  • Setup: Equip a 10 L glass-lined reactor with a mechanical stirrer, reflux condenser, internal thermometer, and a pressure-equalizing addition funnel. Purge with nitrogen.[1][2]

  • Reagent Formation: Charge DMF (2.5 L) and cool to 0–5°C using a cryostat.

  • POCl₃ Addition: Dropwise add POCl₃ (1.29 kg) over 90 minutes. Critical: Maintain internal temperature <10°C. The reaction is highly exothermic; formation of the Vilsmeier reagent (white precipitate/slurry) occurs.

  • Substrate Addition: Add 3-chloroanisole (1.0 kg) dropwise over 60 minutes, maintaining temperature <20°C.

  • Reaction: Warm the mixture to 80°C and stir for 6 hours.

    • IPC (In-Process Control):[1] Monitor by HPLC/TLC.[1][2] Disappearance of 3-chloroanisole indicates completion.[1][2]

  • Quenching: Cool the reaction mass to 20°C. Pour the mixture slowly into crushed ice (5 kg) with vigorous stirring. Caution: Hydrolysis of excess POCl₃ releases HCl gas.[1][2]

  • Hydrolysis: Adjust pH to ~5-6 using Sodium Acetate (sat. aq.) to hydrolyze the iminium salt to the aldehyde.[1][2] Stir for 2 hours at room temperature.

  • Workup: Extract with DCM (3 x 1.5 L). Combine organic layers, wash with water (2 L) and brine (2 L).[2] Dry over Na₂SO₄ and concentrate under vacuum to yield crude 2-chloro-4-methoxybenzaldehyde (Expected Yield: ~85-90%, ~1.05 kg).[1]

Stage 2: Demethylation

Objective: Cleave the methyl ether to release the free phenol without affecting the aldehyde or chlorine.[1] Reagent Choice: Aluminum Chloride (AlCl₃) in Toluene is preferred over BBr₃ for cost and safety on a kilogram scale.[2]

Reagents:

  • Crude 2-Chloro-4-methoxybenzaldehyde: 1.0 kg (5.86 mol)[1]

  • Aluminum Chloride (AlCl₃): 1.17 kg (8.79 mol, 1.5 eq)[2]

  • Toluene: 5.0 L[2]

  • Dilute HCl (1N): 3.0 L[2]

Protocol:

  • Setup: Clean 10 L reactor. Charge Toluene (3.0 L) and AlCl₃ (1.17 kg).[2] Cool to 0–5°C.[1][2]

  • Addition: Dissolve the crude aldehyde in Toluene (2.0 L) and add slowly to the AlCl₃ suspension over 1 hour. Maintain temperature <15°C.

  • Reaction: Warm to 50-60°C and stir for 3-4 hours. The mixture will darken.[1][2]

    • IPC:[2][3] Monitor by HPLC for conversion of Methoxy-aldehyde to Hydroxy-aldehyde.

  • Quenching: Cool to 0°C. Slowly quench into ice-cold dilute HCl (3.0 L). Exothermic.

  • Isolation: Separate the organic layer.[1][2][4][5] The product may precipitate or remain in the organic phase depending on concentration.[1]

    • If solid precipitates:[2] Filter the solid, wash with water and cold toluene.[2]

    • If dissolved: Extract aqueous layer with Ethyl Acetate, combine organics, dry, and concentrate.[2][4]

  • Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or Toluene/Hexane.[1][2]

  • Final Product: this compound.

    • Appearance: White to off-white crystalline powder.[1][2]

    • Yield: ~70-75% (from intermediate).[1][2] Overall Yield: ~60%.

    • Purity: >98% (HPLC).

Process Safety & Engineering Controls

Scale-up of Vilsmeier-Haack and Friedel-Crafts chemistry requires strict thermal management.[1]

SafetyFlow Start Start Process POCl3_Add POCl3 Addition (Highly Exothermic) Start->POCl3_Add Temp_Control Maintain T < 10°C (Jacket Cooling) POCl3_Add->Temp_Control Critical Parameter Quench Ice Quench (HCl Gas Release) POCl3_Add->Quench Post-Reaction Temp_Control->POCl3_Add Feedback Loop Scrubber Caustic Scrubber (Neutralize HCl) Quench->Scrubber Off-gas Routing

Caption: Critical safety nodes for Vilsmeier-Haack scale-up involving exotherm control and gas scrubbing.

Key Safety Parameters:

  • Thermal Runaway: The formation of the Vilsmeier reagent is exothermic.[1] Accumulation of reagents at low temperature followed by rapid warming can lead to runaway.[1][2] Control: Dose-controlled addition (DCA) rather than batch addition.

  • Off-Gassing: Quenching releases significant HCl fumes.[1][2] Ensure the reactor is vented to a caustic scrubber (NaOH).[2]

  • AlCl₃ Handling: Aluminum chloride is hygroscopic and reacts violently with water.[1][2] Charge solids under inert atmosphere.[1][2]

Analytical Quality Control

Target Specification:

  • Appearance: White to pale yellow solid.[1][2]

  • Melting Point: 148–152°C.[1][2]

  • HPLC Purity: >98.0% (Area %).[2]

  • Isomer Content: <0.5% (3-Chloro-4-hydroxybenzaldehyde or 4-Chloro-2-hydroxybenzaldehyde).[1]

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[2]

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV @ 280 nm.[1][2]

  • Retention Time: Target isomer typically elutes after the 4-hydroxybenzaldehyde impurity due to the chlorine lipophilicity.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete Vilsmeier reagent formation.Ensure POCl₃ is fresh (clear, not yellow).[2] Increase stir time at 0°C before adding substrate.
Isomer Contamination Temperature too high during addition.[1][2]Strictly maintain T < 20°C during substrate addition to maximize regioselectivity.[1][2]
Incomplete Demethylation AlCl₃ deactivation by moisture.[1][2]Use fresh anhydrous AlCl₃.[1][2] Increase equivalents to 2.0 eq if necessary.
Dark/Tarred Product Overheating during workup.Keep quench temperature < 20°C. Avoid prolonged heating of the aldehyde in acidic media.[1][2]

References

  • Vilsmeier-Haack Reaction Mechanism & Scope: Jones, G., & Stanforth, S. P. (2000).[2] The Vilsmeier Reaction of Non-Nitrogen-Containing Compounds.[1] Organic Reactions, 49, 1–330.[2] Link[2]

  • Regioselectivity in Formylation: Meth-Cohn, O., & Stanforth, S. P. (1991).[2] The Vilsmeier–Haack Reaction.[1][2][3] Comprehensive Organic Synthesis, 2, 777-794.[1][2] Link

  • Demethylation Protocols: Bhatt, M. V., & Kulkarni, S. U. (1983).[2] Cleavage of Ethers.[1][2][3] Synthesis, 1983(04), 249-282.[2] Link

  • Target Compound Data (CAS 56962-11-9): National Center for Biotechnology Information.[1][2] (2023).[2][3][5][6] PubChem Compound Summary for CID 2762740, this compound.[1][2]Link[2]

  • Scale-Up Safety: Stoessel, F. (2008).[1][2] Thermal Safety of Chemical Processes: Risk Assessment and Process Design.[1][2] Wiley-VCH.[1][2] Link[2]

Sources

use of 2-Chloro-4-hydroxybenzaldehyde in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Heterocyclic Architectures from 2-Chloro-4-hydroxybenzaldehyde

Executive Summary

This guide details the synthetic utility of This compound (CAS: 56962-11-9) as a "privileged scaffold" in drug discovery.[1] Unlike simple benzaldehydes, this trisubstituted arene offers three distinct orthogonal reactive sites: an electrophilic aldehyde for condensation, a phenolic hydroxyl for solubility/chelation, and an ortho-chlorine atom that provides steric bulk and lipophilicity (LogP modulation). This note focuses on its conversion into Chalcones , Pyrazolines , and Schiff Base Ligands , providing high-yield, self-validating protocols for medicinal chemistry workflows.

Part 1: Scaffold Analysis & Reactivity Profile

The molecule acts as a "linchpin" reactant. Its reactivity is governed by the electronic interplay between the electron-withdrawing formyl group (-CHO) and the electron-donating hydroxyl group (-OH), mediated by the lipophilic chlorine handle.

Reactivity Map

The following diagram illustrates the primary synthetic pathways available for this scaffold.

ReactivityMap Core This compound (Trisubstituted Scaffold) Aldehyde C1: Formyl Group (-CHO) (Electrophile) Core->Aldehyde Phenol C4: Hydroxyl Group (-OH) (H-Bond Donor / Nucleophile) Core->Phenol Chlorine C2: Chlorine Atom (-Cl) (Lipophilic Handle / Steric Block) Core->Chlorine Chalcone Chalcones (via Claisen-Schmidt) Aldehyde->Chalcone + Acetophenone / OH- Schiff Schiff Bases (via Amine Condensation) Aldehyde->Schiff + Primary Amine / H+ Pyrazoline Pyrazolines (via Hydrazine Cyclization) Chalcone->Pyrazoline + Hydrazine MetalComplex Metal Complexes (Cu/Co Antimicrobials) Schiff->MetalComplex + Metal Salts

Caption: Orthogonal reactivity map showing the transformation of the C1-aldehyde and C4-hydroxyl sites into complex heterocycles and ligands.[1]

Part 2: Experimental Protocols

Protocol A: Synthesis of Chalcones (Claisen-Schmidt Condensation)

Target Application: Precursors for flavonoids, pyrazolines, and antioxidant screening.

Mechanism: The reaction proceeds via a base-catalyzed aldol condensation.[1][2] The base abstracts an alpha-proton from the acetophenone, generating an enolate that attacks the carbonyl carbon of this compound. The 2-chloro substituent prevents side reactions at the ortho-position while enhancing the stability of the resulting


-unsaturated ketone.

Materials:

  • This compound (10 mmol, 1.56 g)

  • Acetophenone derivative (e.g., 4-nitroacetophenone) (10 mmol)

  • Ethanol (95%, 20 mL)

  • Sodium Hydroxide (NaOH) solution (40% w/v, 5 mL)

  • HCl (10% v/v) for neutralization

Step-by-Step Methodology:

  • Solubilization: In a 100 mL round-bottom flask, dissolve 10 mmol of the acetophenone derivative in 15 mL of ethanol.

  • Activation: Add 10 mmol of this compound. Stir until a homogeneous solution forms.

  • Catalysis: Place the flask in an ice bath (0–5°C). Add the NaOH solution (5 mL) dropwise over 10 minutes with vigorous magnetic stirring. Critical: The solution will likely darken (yellow/orange) due to phenoxide formation.

  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 14–16 hours.

    • Validation Point: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The aldehyde spot (

      
      ) should disappear.
      
  • Work-up: Pour the reaction mixture into 100 mL of crushed ice/water containing 10 mL of 10% HCl. The acid neutralizes the phenoxide, precipitating the free phenolic chalcone.

  • Purification: Filter the solid precipitate. Recrystallize from hot ethanol to yield yellow/orange needles.

Expected Data:

ParameterValue
Yield 75% – 85%
Melting Point 145–155°C (Dependent on acetophenone used)
Appearance Yellow to Orange Crystalline Solid
IR Signature ~1650 cm⁻¹ (C=O conjugated), ~1590 cm⁻¹ (C=C)
Protocol B: Cyclization to 2-Pyrazolines

Target Application: Bioactive heterocycles (Antimicrobial, Anti-inflammatory).

Rationale: Chalcones are "Michael acceptors."[1] Reacting them with hydrazine creates a Schiff base intermediate that undergoes intramolecular nucleophilic attack (Michael addition) to close the 5-membered pyrazoline ring.

Step-by-Step Methodology:

  • Setup: Dissolve the Chalcone (from Protocol A, 1 mmol) in 10 mL of glacial acetic acid.

  • Cyclization: Add Hydrazine Hydrate (99%, 5 mmol, excess).

  • Reflux: Heat the mixture to reflux (118°C) for 6–8 hours.

    • Observation: The color typically shifts from deep orange (chalcone) to a lighter yellow or fluorescent hue (pyrazoline).

  • Isolation: Pour the hot mixture into ice-cold water (50 mL). A solid precipitate will form immediately.

  • Purification: Filter and wash with cold water to remove excess acetic acid. Recrystallize from ethanol.

Protocol C: Synthesis of Schiff Base Ligands

Target Application: Coordination chemistry and antimicrobial metal complexes.[3][4]

Mechanism: Nucleophilic attack of a primary amine on the aldehyde carbonyl, followed by dehydration to form the azomethine (-C=N-) bond. The 4-OH group remains free, increasing water solubility and potential for hydrogen bonding in biological targets.

Materials:

  • This compound (10 mmol)[5]

  • Primary Amine (e.g., Aniline, 4-aminophenol, or L-Glycine) (10 mmol)

  • Methanol (Absolute, 25 mL)

  • Glacial Acetic Acid (Catalytic amount, 2-3 drops)

Step-by-Step Methodology:

  • Mixing: Dissolve this compound in 15 mL methanol. Separately, dissolve the amine in 10 mL methanol.

  • Combination: Mix the two solutions in a 100 mL flask. Add 2 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Reflux at 65°C for 2–4 hours.

    • Validation Point: Monitor TLC for the disappearance of the starting aldehyde.

  • Crystallization: Allow the solution to cool slowly to room temperature. If precipitation is slow, reduce solvent volume by 50% using a rotary evaporator.

  • Filtration: Collect the colored crystals (typically yellow/brown) and dry in a desiccator.

Workflow Diagram: From Aldehyde to Heterocycle

SynthesisWorkflow Start Start: this compound Step1 Add Acetophenone + NaOH (aq) (Claisen-Schmidt) Start->Step1 Inter Intermediate: Chalcone (Yellow Solid) Step1->Inter Stir 16h @ RT Step2 Add Hydrazine Hydrate + AcOH (Reflux 8h) Inter->Step2 Final Product: 2-Pyrazoline Derivative (Fluorescent Solid) Step2->Final Cyclization

Caption: Step-wise synthetic logic for the conversion of the aldehyde precursor into a bioactive pyrazoline scaffold.

Part 3: References

  • Green Synthesis of Chalcones: Septianingtyas, et al. "Green synthesis of chalcones derivatives."[1] SciSpace, 2021. [Link]

  • Schiff Base Antimicrobials: Adesina, A. D., et al. "Schiff Base From L-Glycine and 4-Hydroxybenzaldehyde and its Complexes with Co(II) and Cu(II): Synthesis and Antimicrobial Activity."[1][3][4] Journal of the Chemical Society of Nigeria, 2024. [Link]

  • Compound Properties & Safety (PubChem): National Center for Biotechnology Information. "PubChem Compound Summary for CID 185363, this compound." PubChem, 2025.[1] [Link]

  • Chalcone Biological Activity: ResearchGate. "Synthesis of Chalcone and Their Derivatives as Antimicrobial Agents." ResearchGate, Accessed 2025. [Link]

Sources

Application Note: Catalytic Functionalization of 2-Chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Chloro-4-hydroxybenzaldehyde (CAS: 56962-11-9) represents a highly versatile trisubstituted aromatic scaffold.[1][2] Its unique substitution pattern—combining an electrophilic aldehyde, a nucleophilic phenol, and a chemically addressable aryl chloride—makes it a linchpin intermediate in the synthesis of antifungal agents, fluorescent sensors, and biaryl pharmaceutical candidates. This guide details three distinct catalytic workflows: (1) Site-Selective Suzuki-Miyaura Cross-Coupling targeting the sterically hindered 2-chloro position, (2) Knoevenagel Condensation for coumarin synthesis, and (3) Schiff Base Complexation for bioinorganic applications.[1][2]

Introduction: The Reactivity Triad

The utility of this compound lies in its orthogonal reactivity.[1][2] Unlike simple benzaldehydes, the presence of the ortho-chloro substituent allows for transition-metal-catalyzed cross-coupling, while the para-hydroxyl group provides electronic donation (via resonance) that modulates the aldehyde's electrophilicity.[1]

  • Site A (Aldehyde): Prone to nucleophilic addition (Schiff base) and condensation (Knoevenagel/Aldol).[1][2]

  • Site B (Aryl Chloride): A handle for Pd-catalyzed C-C bond formation.[1][2][3] The 2-position is sterically crowded, requiring specialized ligand systems for efficient oxidative addition.[1][2]

  • Site C (Phenol): Acidic proton (pKa ~7-8) allowing for etherification or coordination to metal centers.[1][2]

Reaction Scope Diagram

ReactionScope Start This compound Prod1 Biaryl Derivatives (Suzuki Coupling) Start->Prod1 Pd(OAc)2, SPhos Ar-B(OH)2 Prod2 Coumarin/Chromene Scaffolds (Knoevenagel) Start->Prod2 Active Methylene Piperidine cat. Prod3 Schiff Base Metal Complexes (Condensation + Coordination) Start->Prod3 Primary Amine Cu(II)/Co(II) Salts

Figure 1: Divergent synthetic pathways starting from this compound.[1][4][5]

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Objective: To synthesize 4-hydroxy-2-phenylbenzaldehyde derivatives via C-C bond formation at the chlorinated position.[1][2] Challenge: The 2-Cl position is deactivated and sterically hindered by the adjacent aldehyde.[1][2] Standard Pd(PPh3)4 catalysts often fail or result in low yields.[2] Solution: Use of electron-rich, bulky phosphine ligands (Buchwald ligands) to facilitate oxidative addition.[2]

Materials
  • Substrate: this compound (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)[1]

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂, 2 mol%)[1]

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)[1][2]

  • Base: Potassium phosphate tribasic (K₃PO₄, 2.0 eq)

  • Solvent: Toluene/Water (10:1 v/v)[1][2]

Step-by-Step Procedure
  • Inert Setup: Charge a dried Schlenk tube or microwave vial with a magnetic stir bar.

  • Loading: Add this compound (156.6 mg, 1.0 mmol), Phenylboronic acid (146.3 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and finely ground K₃PO₄ (424 mg, 2.0 mmol).

  • Degassing: Seal the vessel and evacuate/backfill with Argon three times.

  • Solvent Addition: Inject degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

    • Note: The biphasic system helps solubilize the inorganic base while keeping the organic reactants in the toluene phase.

  • Reaction: Heat the mixture to 100°C for 12 hours.

    • Visual Cue: The mixture will turn from a pale suspension to a dark brown/black solution as active Pd(0) species form.[2]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with 1M HCl (10 mL) to neutralize the phenoxide and quench the reaction.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes:EtOAc 80:20).

Optimization Data (Solvent & Ligand Screen)
EntryCatalyst SystemSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄DMF10035
2Pd(dppf)Cl₂Dioxane/H₂O9062
3Pd(OAc)₂ / SPhos Toluene/H₂O 100 94
4Pd(OAc)₂ / XPhosToluene/H₂O10088

Protocol B: Knoevenagel Condensation (Coumarin Synthesis)

Objective: Synthesis of 3-acetyl-7-hydroxy-2H-chromen-2-one (Coumarin derivative).[1][2] Mechanism: Base-catalyzed condensation of the aldehyde with an active methylene compound, followed by intramolecular transesterification (lactonization).[1]

Materials
  • Substrate: this compound (1.0 eq)

  • Active Methylene: Ethyl acetoacetate (1.1 eq)[1][2]

  • Catalyst: Piperidine (0.1 eq)[1]

  • Solvent: Ethanol (Absolute)[1]

Step-by-Step Procedure
  • Mixing: In a round-bottom flask, dissolve this compound (1.0 mmol) and Ethyl acetoacetate (1.1 mmol) in Ethanol (5 mL).

  • Catalysis: Add Piperidine (10 µL, catalytic amount) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours.

    • Observation: A heavy precipitate usually forms as the coumarin product crystallizes out of the hot solution.[2]

  • Isolation: Cool the mixture to 0°C in an ice bath.

  • Filtration: Filter the solid precipitate under vacuum. Wash with cold ethanol (2 x 5 mL).[2]

  • Recrystallization: Recrystallize from hot ethanol to obtain yellow needles.

Protocol C: Schiff Base Ligand Synthesis & Metal Complexation

Objective: Synthesis of a tridentate ONO-donor ligand and its Copper(II) complex for antimicrobial screening.

Workflow Diagram

SchiffBase Start This compound Intermediate Schiff Base Ligand (Imine Formation) Start->Intermediate Reflux EtOH, 2h Amine 2-Aminophenol Amine->Intermediate Reflux EtOH, 2h Product Cu(II) Complex (Precipitate) Intermediate->Product MeOH, Reflux 1h MetalSalt Cu(OAc)2 · H2O MetalSalt->Product MeOH, Reflux 1h

Figure 2: Sequential synthesis of Schiff base ligand and metallodrug candidate.

Step-by-Step Procedure
  • Ligand Synthesis:

    • Mix this compound (1 mmol) and 2-aminophenol (1 mmol) in Methanol (10 mL).

    • Reflux for 2 hours.[2] The solution will turn deep orange/red.[2]

    • Evaporate solvent to yield the crude imine ligand.[1][2]

  • Complexation:

    • Dissolve the crude ligand in hot Methanol (10 mL).

    • Add a solution of Copper(II) Acetate monohydrate (0.5 mmol) in Methanol (5 mL).

    • Note: A 2:1 Ligand:Metal stoichiometry is typical for these complexes.

    • Reflux for 1 hour. A dark green/brown solid will precipitate.[2]

  • Collection: Filter the solid, wash with cold methanol and diethyl ether. Dry under vacuum.[1][2]

Troubleshooting & Expert Insights

Handling the 2-Chloro Substituent[1][5][7][8]
  • Dehalogenation Risk: In Pd-catalyzed reactions using formate or alcohol solvents as reductants, you may observe hydrodehalogenation (replacement of Cl with H).[1][2] Avoid using isopropanol or formic acid in the Suzuki coupling; strictly use the Toluene/Water system.[2]

  • Steric Hindrance: The 2-Cl group exerts steric pressure on the aldehyde.[1][2] If Schiff base formation is sluggish, add a Lewis acid promoter like ZnCl₂ (5 mol%) or use a Dean-Stark trap to remove water and drive the equilibrium.

Purification of Phenolic Aldehydes
  • Acidity: The 4-OH group makes the molecule acidic.[2] During column chromatography, the compound may streak on silica gel.[1][2]

  • Fix: Add 1% Acetic Acid to your eluent to suppress ionization, or protect the phenol (e.g., as a TBDMS ether) prior to the reaction if the yield is low.

References

  • Suzuki-Miyaura Coupling Mechanism & Ligand Effects

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide
    • Source: Yoneda Labs
    • URL:[Link][1][2]

  • Knoevenagel Condensation Protocols

    • Title: Knoevenagel Condensation Doebner Modification[4][6]

    • Source: Organic Chemistry Portal[2]

    • URL:[Link][2]

  • Schiff Base Complexes of Hydroxybenzaldehydes

    • Title: Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde[1]

    • Source: PMC - NIH[1][2]

    • URL:[Link]

  • Compound Properties & Safety Data

    • Title: this compound | C7H5ClO2 | CID 185363[1][2]

    • Source: PubChem[1][2]

    • URL:[Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Current Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary: The "Isomer Trap" & Pathway Selection

Before optimizing yield, we must validate the synthetic route.[1] A common source of low yield (or incorrect product) is the selection of the wrong starting material due to directing group miscalculations.

  • The Trap (Direct Chlorination): Many researchers attempt to chlorinate 4-hydroxybenzaldehyde. This is incorrect. The hydroxyl group directs electrophilic aromatic substitution ortho to itself (position 3). This yields 3-chloro-4-hydroxybenzaldehyde , not the 2-chloro target.

  • The Solution (Vilsmeier-Haack): To synthesize 2-chloro-4-hydroxybenzaldehyde , you must use 3-chlorophenol as the starting material. The hydroxyl group directs formylation para to itself, placing the aldehyde exactly where required relative to the chlorine.

Module 1: The Optimized Vilsmeier-Haack Protocol

User Query: "I am getting low conversion and a dark viscous oil. How do I improve the yield?"

Diagnosis: The "viscous oil" is often the unhydrolyzed iminium intermediate or polymerized by-products caused by thermal runaway during the Vilsmeier reagent formation.

Optimized Workflow
ParameterSpecificationTechnical Rationale
Reagents

(1.2 eq), DMF (3.0 eq), 3-Chlorophenol (1.0 eq)
Excess DMF acts as both reagent and solvent, stabilizing the intermediate.[1]
Temperature 1

to

(Reagent Formation)
Critical.[1] Adding

to DMF is highly exothermic. High temps here degrade the Vilsmeier reagent.
Temperature 2

to

(Reaction)
Required to drive the electrophilic attack on the deactivated chlorophenol ring.
Hydrolysis Sodium Acetate (aq) or Ice WaterControlled pH adjustment prevents tar formation during the breakdown of the iminium salt.
Step-by-Step Protocol
  • Vilsmeier Reagent Formation (The "Ice Phase"):

    • Charge anhydrous DMF into a reactor under

      
       atmosphere.
      
    • Cool to 0–5°C .

    • Add

      
       dropwise over 30–45 minutes. Do not let temp exceed 10°C.
      
    • Checkpoint: The solution should turn pale yellow/orange. If it turns dark red/black here, your DMF is wet or the temp spiked. Discard.

  • Substrate Addition:

    • Dissolve 3-chlorophenol in a minimum volume of DMF.

    • Add this solution dropwise to the Vilsmeier reagent at 0–5°C .

    • Allow to stir at this temperature for 30 mins.

  • The Heating Phase:

    • Slowly ramp the temperature to 80°C .

    • Monitor via TLC/HPLC. Reaction typically completes in 4–6 hours.

  • Quench & Hydrolysis (Critical for Yield):

    • Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

    • Crucial: The intermediate is an iminium salt.[2][3] It requires time and pH control to hydrolyze to the aldehyde.

    • Adjust pH to ~5–6 using Sodium Acetate or dilute NaOH. Avoid strong basic pH (>9) as phenols oxidise rapidly.[1]

    • Stir vigorously for 1 hour. The product should precipitate as a solid.

Module 2: Troubleshooting & FAQ

Ticket #1024: "My product is contaminated with an isomer."

Q: I see a second spot on TLC close to my product. What is it and how do I remove it?

A: The impurity is likely 4-chloro-2-hydroxybenzaldehyde .

  • Mechanism: 3-chlorophenol has two ortho positions and one para position activated by the OH group. While para (Target) is favored, some attack occurs ortho (position 6), creating the impurity.[1]

  • Resolution (Steam Distillation):

    • The impurity (2-hydroxy isomer) possesses intramolecular hydrogen bonding, making it more volatile.

    • The target (4-hydroxy isomer) has intermolecular hydrogen bonding, making it non-volatile.

    • Action: Perform a steam distillation on the crude solid. The impurity will distill over; the pure target product remains in the pot.

Ticket #1025: "Yield is <40% and the product is sticky."

Q: I followed the steps, but the solid won't crystallize properly.

A: This indicates incomplete hydrolysis or "O-formylation."

  • The Issue: Phenols can react at the Oxygen atom to form formate esters instead of C-formylation on the ring.

  • The Fix: Ensure the heating step (

    
    ) is maintained long enough. The thermodynamic product is the C-formylated aldehyde. If the product is sticky, reflux the crude oil in 10% NaOH for 30 mins (to hydrolyze any esters), then re-acidify to pH 3–4 to precipitate the phenol.
    

Module 3: Visualizing the Chemistry

Pathway Logic & Decision Tree

The following diagram illustrates the correct synthetic pathway and the purification logic based on hydrogen bonding differences.

G Start Starting Material Selection WrongPath 4-Hydroxybenzaldehyde Start->WrongPath Incorrect Logic RightPath 3-Chlorophenol Start->RightPath Correct Logic 3-Chloro-4-hydroxybenzaldehyde 3-Chloro-4-hydroxybenzaldehyde WrongPath->3-Chloro-4-hydroxybenzaldehyde Cl2/Chlorination Intermediate Iminium Salt Intermediate RightPath->Intermediate + Reagent (80°C) Reagent Vilsmeier Reagent (POCl3 + DMF, 0°C) Reagent->Intermediate Hydrolysis Hydrolysis (pH 5-6) Intermediate->Hydrolysis Crude Crude Mixture (Target + Isomer) Hydrolysis->Crude Separation Steam Distillation Crude->Separation Impurity Distillate: 4-Chloro-2-hydroxybenzaldehyde (Intramolecular H-Bond) Separation->Impurity Volatile Fraction Product Pot Residue: This compound (Intermolecular H-Bond) Separation->Product Non-Volatile Fraction

Caption: Synthesis workflow distinguishing the correct precursor selection and the steam distillation purification strategy based on hydrogen bonding modes.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.[1]

    • Foundational text on the mechanism and reagent stability.
  • Mendelson, W. L., & Hayden, S. (1996).[1][4] Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. Synthetic Communications, 26(3), 603-610.[1][4] [1][4]

    • Provides specific protocols for resorcinol derivatives, applicable to activ
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

    • Authoritative source for steam distillation techniques of ortho- vs para-hydroxy aldehydes.
  • Jones, G., & Stanforth, S. P. (2000).[1] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. [1]

    • Detailed review of regioselectivity in Vilsmeier formyl

Sources

Technical Support Center: Troubleshooting Reactions with 2-Chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-4-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in reactions involving this versatile intermediate. Here, we move beyond simple protocols to delve into the causality behind common experimental failures, offering field-proven insights to help you navigate your synthetic challenges with confidence.

Section 1: Troubleshooting the Synthesis of this compound

The primary route to synthesizing this compound is through the formylation of 3-chlorophenol. A common method employed is the Reimer-Tiemann reaction, which, while effective, can be prone to issues with yield and purity.

Q1: My Reimer-Tiemann reaction of 3-chlorophenol has a very low yield of the desired this compound. What are the likely causes and how can I improve it?

A1: Low yields in the Reimer-Tiemann reaction are a frequent challenge. The reaction involves the generation of dichlorocarbene as the electrophile under basic conditions, which then reacts with the phenoxide ion.[1] Several factors can contribute to poor yields:

  • Suboptimal Phase Transfer: The reaction is typically biphasic (aqueous NaOH and chloroform), requiring vigorous stirring to ensure efficient contact between the reactants.[1] Inadequate mixing can significantly slow down the reaction and lead to the decomposition of the dichlorocarbene intermediate.

  • Incorrect Base Concentration: The concentration of the aqueous hydroxide solution is critical. A concentration between 10-40% is generally recommended.[1] If the concentration is too low, the deprotonation of chloroform to generate the carbene will be inefficient. Conversely, excessively high concentrations can lead to side reactions.

  • Temperature Control: The reaction is exothermic and requires careful temperature management. While elevated temperatures are necessary, runaway reactions can lead to the formation of tars and other decomposition products.

  • Formation of Isomers: The Reimer-Tiemann reaction can produce both ortho and para isomers. While ortho-formylation is generally favored for phenols due to stabilization of the transition state, the presence of the chloro group in 3-chlorophenol can influence the regioselectivity.[2] The desired this compound is the para product relative to the hydroxyl group and ortho to the chloro group. The formation of the isomeric 4-chloro-2-hydroxybenzaldehyde can reduce the yield of the desired product.

Troubleshooting Protocol:

  • Improve Agitation: Switch to a high-speed overhead mechanical stirrer instead of a magnetic stir bar to ensure a fine emulsion is formed between the aqueous and organic layers.

  • Optimize Base Concentration: Start with a 25% (w/v) NaOH solution and consider small, incremental increases in subsequent experiments if the yield remains low.

  • Precise Temperature Control: Use a water bath to maintain the reaction temperature between 60-70°C. Monitor the internal temperature of the reaction flask.

  • Analyze Isomeric Ratio: After the reaction, use HPLC or GC-MS to determine the ratio of this compound to 4-chloro-2-hydroxybenzaldehyde in the crude product. This will help you understand if poor regioselectivity is the primary issue.

Section 2: Troubleshooting Reactions Utilizing this compound

Once you have successfully synthesized or procured this compound, you may encounter issues in subsequent reactions. The electronic effects of the chloro and hydroxyl groups play a significant role in the reactivity of the aldehyde and the aromatic ring.

Q2: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but the reaction is sluggish and gives a poor yield. Why is this happening?

A2: The Williamson ether synthesis involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[3] Several factors related to the structure of this compound can impede this reaction:

  • Nucleophilicity of the Phenoxide: While the phenoxide is readily formed, its nucleophilicity can be diminished by the electron-withdrawing effects of the ortho-chloro and para-aldehyde groups. These groups pull electron density away from the oxygen, making it a less potent nucleophile.

  • Steric Hindrance: The chloro group at the 2-position provides some steric hindrance around the hydroxyl group, which can slow down the approach of the alkyl halide.

  • Choice of Base and Solvent: Incomplete deprotonation of the phenol is a common issue. The choice of base is critical. For phenols, especially those with electron-withdrawing groups, a stronger base than hydroxide, such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile, is often necessary to ensure complete formation of the phenoxide.

Troubleshooting Workflow:

start Low Yield in Williamson Ether Synthesis check_base Is the base strong enough for complete deprotonation? (e.g., NaOH vs. NaH/K2CO3) start->check_base check_solvent Is the solvent appropriate? (Polar aprotic like DMF or ACN?) check_base->check_solvent Yes incomplete_deprotonation Problem: Incomplete phenoxide formation. check_base->incomplete_deprotonation No check_temp Is the reaction temperature optimized? check_solvent->check_temp Yes slow_kinetics Problem: Slow reaction kinetics. check_solvent->slow_kinetics No check_halide Is the alkyl halide reactive enough? (I > Br > Cl) check_temp->check_halide Yes check_temp->slow_kinetics No check_halide->slow_kinetics No side_reactions Problem: Potential side reactions. check_halide->side_reactions Yes solution_base Solution: Use a stronger base (NaH, K2CO3) in an anhydrous polar aprotic solvent. incomplete_deprotonation->solution_base solution_conditions Solution: Increase temperature and reaction time. Consider a more reactive alkyl halide (e.g., iodide). slow_kinetics->solution_conditions

Caption: Troubleshooting workflow for Williamson ether synthesis.

Q3: My Knoevenagel condensation reaction between this compound and an active methylene compound is failing. What is the underlying chemical reason?

A3: The Knoevenagel condensation relies on the electrophilicity of the aldehyde's carbonyl carbon. The success of this reaction is highly dependent on the electronic nature of the aromatic aldehyde.

The chloro group at the ortho position to the aldehyde has a significant impact on its reactivity. While halogens are inductively electron-withdrawing (-I effect), they are also electron-donating through resonance (+M effect). In the case of an ortho-chloro substituent, the strong electron-withdrawing inductive effect deactivates the benzaldehyde group, making the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack by the carbanion of the active methylene compound.[4] This deactivation can lead to a significant decrease in the reaction rate and overall yield.[4]

Strategies to Overcome Deactivation:

  • Stronger Basic Catalyst: Employ a stronger base than typically used, such as piperidine, to increase the concentration of the nucleophilic carbanion.

  • Lewis Acid Catalysis: The addition of a mild Lewis acid could potentially coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Care must be taken to choose a Lewis acid that is compatible with the other functional groups.

  • Azeotropic Removal of Water: Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove the water formed during the reaction. This will drive the equilibrium towards the product.

Data Summary: Impact of Substituents on Benzaldehyde Reactivity

Substituent PositionElectronic Effect on AldehydeExpected Reactivity in Condensation
para-NitroStrong -I, -M (Electron-withdrawing)High
UnsubstitutedNeutralModerate
ortho-ChloroStrong -I, Weak +M (Net Electron-withdrawing)Low
para-MethoxyWeak -I, Strong +M (Electron-donating)Very Low

Frequently Asked Questions (FAQs)

Q: How should I purify crude this compound? A: The most effective methods are silica gel column chromatography or recrystallization. For column chromatography, a gradient of ethyl acetate in hexane is typically effective.[5] For recrystallization, solvents such as a mixture of ethanol and water, or toluene can be explored. Sublimation has also been reported as a purification method for similar hydroxybenzaldehydes.[6]

Q: Is this compound stable? What are the recommended storage conditions? A: this compound is noted to be air-sensitive.[7] It should be stored under an inert atmosphere (nitrogen or argon), in a tightly sealed container, in a cool, dry, and dark place.[7]

Q: Can I perform a Wittig reaction with this compound? A: Yes, the Wittig reaction should be feasible. Aldehydes are generally more reactive than ketones in this reaction.[8] The electron-withdrawing nature of the chloro and hydroxyl groups may slightly increase the electrophilicity of the carbonyl carbon, potentially favoring the reaction. However, the phenolic proton is acidic and will be deprotonated by the ylide. Therefore, at least two equivalents of the ylide or an initial deprotonation step of the phenol with a non-nucleophilic base before adding the ylide is necessary.

Q: What analytical techniques are best for monitoring the progress of reactions involving this compound? A:

  • Thin Layer Chromatography (TLC): An excellent and rapid method for qualitative monitoring. A standard mobile phase would be a mixture of ethyl acetate and hexane. The spots can be visualized under a UV lamp.[9]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reaction progress, yield, and purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric or formic acid) is a good starting point.[10] Detection at around 280 nm is suitable for this compound.[10]

References

  • Allen, A. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

  • Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application. Retrieved from [Link]

  • Khan Academy. (n.d.). Reimer Tiemann Reaction (video). Retrieved from [Link]

  • Khan Academy. (2022, December 26). Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering.
  • Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ORTHO CHLORO BENZALDEHYDE. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • SciRP.org. (n.d.). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Sciencemadness.org. (2008, June 21). Synthesis of 4-hydroxybenzaldehyde from phenol?. Retrieved from [Link]

  • TSI Journals. (n.d.). EFFECT OF o/p SUBSTITUTED CHLOROGROUP OF AROMATIC ALDEHYDE IN THE SYNTHESIS OF 3-AROYL FLAVANONE. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]

  • JOCPR. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Williamson Ether Synthesis Practice Questions & Answers – Page 1. Retrieved from [Link]

  • MDPI. (n.d.). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Science.gov. (n.d.). aromatic nucleophilic substitution: Topics. Retrieved from [Link]

  • Orgo Made Easy. (2014, March 14). The Wittig Reaction's E & Z Alkene Products Made Easy! - Organic Chemistry. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Retrieved from [Link]

  • Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]

  • Ataman Kimya. (n.d.). ORTHO CHLORO BENZALDEHYDE. Retrieved from [Link]

  • 20. A Solvent Free Wittig Reaction. (2017, February 23). Retrieved from [Link]

  • Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis?. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Workup Procedures for 2-Chloro-4-hydroxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-4-hydroxybenzaldehyde reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of working with this versatile intermediate.

Introduction: The Chemistry of this compound

This compound is a valuable building block in organic synthesis, prized for its dual reactivity. The aldehyde group readily participates in nucleophilic additions and condensation reactions, while the phenolic hydroxyl group can undergo etherification and esterification.[1] However, this dual functionality, combined with the electronic effects of the chloro substituent, can present unique challenges during the reaction workup and purification stages. This guide provides practical, experience-driven advice to overcome these hurdles and achieve high-purity products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the workup of reactions involving this compound.

1. General Workup and Extraction Issues

Q1: My reaction mixture has formed a thick emulsion during aqueous workup. How can I break it?

A1: Emulsion formation is common when dealing with phenolic compounds, especially after a basic wash. Here’s a systematic approach to resolving it:

  • Patience is Key: Allow the mixture to stand for an extended period. Sometimes, the layers will separate on their own.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, forcing the organic components out of solution and helping to break the emulsion.

  • Gentle Agitation: Instead of vigorous shaking, gently rock the separatory funnel.

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.

  • Solvent Addition: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane/water mixture) can sometimes disrupt the emulsion.

Q2: I'm not sure which organic solvent is best for extracting my product. What are the key considerations?

A2: Solvent selection is critical for efficient extraction. Consider the following:

  • Product Polarity: Your product's polarity will dictate the best solvent. For relatively nonpolar derivatives (e.g., ethers), solvents like ethyl acetate or dichloromethane are good choices. For more polar products, a more polar solvent or a mixture might be necessary.

  • Solubility of Impurities: Choose a solvent system that maximizes the solubility of your product while minimizing the solubility of impurities.

  • Boiling Point: A solvent with a lower boiling point is easier to remove during the concentration step.

Solvent SystemTypical ApplicationsKey Considerations
Dichloromethane (DCM) General extraction of moderately polar to nonpolar compounds.Good dissolving power, but can form emulsions.
Ethyl Acetate (EtOAc) Good for a wide range of polarities.Can be prone to hydrolysis under strongly acidic or basic conditions.
Diethyl Ether Excellent for less polar compounds.Highly volatile and flammable.
Chloroform Effective for a range of compounds.[2]Higher density than water, which can be advantageous in some extractions.

Q3: After extraction and drying, my crude product is a dark, oily residue. What went wrong?

A3: The formation of a dark oil often indicates the presence of impurities or degradation products.[3]

  • Air Oxidation: Benzaldehydes, especially those with electron-donating groups like a hydroxyl group, can be susceptible to air oxidation to the corresponding carboxylic acid.[4] It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Reaction Byproducts: Incomplete reactions or side reactions can lead to a mixture of products.

  • Residual Base or Acid: Ensure that the neutralization step during workup is complete. Residual acid or base can catalyze decomposition upon concentration.

  • Thermal Decomposition: Avoid excessive heat during solvent removal. Use a rotary evaporator with a water bath at a moderate temperature.

2. Purification Challenges

Q4: My product is difficult to purify by column chromatography. The fractions are all mixed.

A4: Co-elution of your product with impurities is a common challenge. Here are some strategies:

  • Optimize Your Solvent System: Systematically vary the polarity of your eluent. A shallow gradient or isocratic elution with a finely tuned solvent mixture often provides better separation. Thin-layer chromatography (TLC) is your best tool for optimizing the solvent system before committing to a column.[5]

  • Change the Stationary Phase: If silica gel isn't providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 silica.

  • Flash Chromatography: For difficult separations, flash chromatography can provide higher resolution than gravity chromatography.[6]

Q5: I'm trying to recrystallize my product, but it either "oils out" or doesn't crystallize at all. What should I do?

A5: Recrystallization is a powerful purification technique for solid compounds, but it requires careful optimization.[7]

  • Solvent Choice is Crucial: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • "Oiling Out": This occurs when the product comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the product or if the solution is cooled too quickly. Try a lower-boiling point solvent or allow the solution to cool more slowly.

  • Inducing Crystallization: If your product remains in a supersaturated solution, you can try:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid.[8]

    • Seeding: Add a tiny crystal of the pure product to the solution.[8]

    • Cooling: Place the flask in an ice bath to further reduce the solubility.

3. Specific Reaction Workups

Q6: I've performed an O-alkylation (ether synthesis) on the hydroxyl group. What is the standard workup procedure?

A6: A typical workup for an O-alkylation reaction is as follows:

  • Quench the Reaction: If a strong base like sodium hydride was used, carefully quench the excess hydride with a few drops of water or isopropanol.

  • Dilute: Add water to the reaction mixture to dissolve any inorganic salts.

  • Extract: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash: Wash the combined organic layers sequentially with:

    • Water: To remove water-soluble impurities.

    • Dilute Base (e.g., 1M NaOH): To remove any unreacted this compound.

    • Water: To remove any residual base.

    • Brine: To begin the drying process and break any emulsions.

  • Dry: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate: Remove the solvent under reduced pressure.

  • Purify: Purify the crude product by column chromatography or recrystallization.[6]

G cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_purification Purification reaction O-Alkylation Reaction quench Quench Excess Base reaction->quench dilute Dilute with Water quench->dilute extract Extract with Organic Solvent dilute->extract wash_base Wash with Dilute Base extract->wash_base wash_water Wash with Water wash_base->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer wash_brine->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify G cluster_reaction Reaction cluster_isolation Product Isolation reaction Schiff Base Formation concentrate Remove Solvent reaction->concentrate triturate Triturate or Recrystallize concentrate->triturate filter Filter and Wash Solid triturate->filter dry Dry Product filter->dry

Caption: Workup for Schiff base synthesis.

References

  • Vertex AI Search. (n.d.). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety.
  • Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • PMC. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. NIH.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Condensation Reactions of 4-Chlorobenzaldehyde.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,4-Dihydroxybenzaldehyde.
  • BenchChem. (n.d.). Application Notes and Protocols for Condensation Reactions with 2,4-Dihydroxybenzaldehyde.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • ChemicalBook. (n.d.). This compound.
  • Google Patents. (n.d.). EP 0068725 B1 - Process for preparation of hydroxybenzaldehydes. European Patent Office.
  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-.
  • Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
  • European Patent Office. (n.d.). Process for the preparation of hydroxybenzaldehydes. Patent 0074272.
  • PubChem. (n.d.). This compound.
  • Guidechem. (n.d.). What is the synthesis and application of 3-Chloro-4-hydroxybenzaldehyde in organic chemistry?.
  • ResearchGate. (2025, August 7). Synthesis, spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2,4-Dihydroxybenzaldehyde.
  • ResearchGate. (2025, August 7). (PDF) 4Hydroxyquinol2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester.
  • PubMed Central. (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.
  • ResearchGate. (2016, April 20). What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid?.
  • ChemicalBook. (n.d.). 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE synthesis.
  • New Journal of Chemistry (RSC Publishing). (n.d.). 4-Hydroxybenzaldehyde derived Schiff base gelators: case of the sustainability or rupturing of imine bonds towards the selective sensing of Ag+ and Hg2+ ions via sol–gel methodology.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • BenchChem. (n.d.). how to remove unreacted benzaldehyde from 4'-Bromochalcone synthesis.
  • ResearchGate. (n.d.). 1054 SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL.
  • Google Patents. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives. European Patent Office.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Hydroxybenzaldehyde.
  • PubMed. (2025, July 16). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation.
  • ResearchGate. (2019, December 25). Synthesis of Some new 2-(4-Aryliminophenoxy)NArylacetamide Via p-hydroxy benzaldehyde.
  • PubChem. (n.d.). 4-Chloro-2-hydroxybenzaldehyde.

Sources

Validation & Comparative

1H NMR spectrum of 2-Chloro-4-hydroxybenzaldehyde in DMSO-d6

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Solvation Dynamics and Structural Elucidation of 2-Chloro-4-hydroxybenzaldehyde

Executive Summary

This guide provides a definitive analysis of the


H NMR spectrum of this compound  (CAS: 56962-11-9).[1][2] Unlike standard spectral libraries that merely list peaks, this document compares solvation systems to optimize structural resolution.[1][2]

Key Finding: DMSO-d


  is the superior solvent for this compound compared to Chloroform-d (CDCl

).[1][2] The high polarity and hydrogen-bond accepting nature of DMSO are required to:
  • Fully solubilize the polar phenolic moiety.[1][2]

  • Stabilize the phenolic proton (-OH), rendering it observable as a sharp singlet.[1][2]

  • Resolve the complex aromatic coupling patterns (

    
     and 
    
    
    
    ) obscured by aggregation in non-polar solvents.[1][2]

Solvent System Comparison: DMSO-d vs. CDCl

The choice of solvent fundamentally alters the observed topology of the spectrum for phenolic aldehydes.[1][2]

FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Technical Insight
Solubility Excellent (>50 mg/mL)Poor to ModerateThe 4-OH and 1-CHO groups create a rigid dipole that resists dissolution in non-polar media.[1][2]
-OH Signal Sharp Singlet (~11.0 ppm) Broad/InvisibleDMSO forms strong H-bonds with the phenol, slowing chemical exchange (

) and sharpening the peak.[2]
Aromatic Resolution High (Distinct d/dd patterns)Low (Potential overlap)CDCl

allows solute-solute H-bonding (dimerization), causing concentration-dependent shifts and broadening.[1][2]
Water Peak ~3.33 ppm~1.56 ppmIn wet DMSO, the water peak can broaden the -OH signal via proton transfer.[1]

Spectral Assignments & Data

The following data represents a calibrated sample in DMSO-d


  at 298 K (400 MHz).
Chemical Shift Table
Assignment

(ppm)
MultiplicityIntegralCoupling (

Hz)
Structural Logic
-OH (Phenol)11.06

Singlet (s)1H-Deshielded by H-bonding with DMSO; disappears with D

O shake.[1][2][3]
-CHO (Aldehyde)10.14 Singlet (s)1H-Ortho-Cl (-I effect) deshields the carbonyl proton relative to 4-hydroxybenzaldehyde (~9.8 ppm).[1][2]
Ar-H6 7.75 Doublet (d)1H

Ortho to CHO (anisotropic deshielding).[1][2]
Ar-H3 6.92 Doublet (d)1H

Shielded by OH; Meta coupling only (isolated between Cl and OH).[1][2]
Ar-H5 6.85 Doublet of Doublets (dd)1H

Ortho to H6, Meta to H3.[1][2]

Note: In some literature, the assignments for OH and CHO are swapped.[1][2] However, based on the behavior of 4-hydroxybenzaldehyde analogs, the phenolic proton in DMSO is typically the most downfield signal (10.5–11.5 ppm) due to strong intermolecular hydrogen bonding, while the aldehyde remains ~10.0–10.2 ppm.[1]
Structural Elucidation Logic (The Fingerprint)

The aromatic region provides a unique "fingerprint" confirming the 1,2,4-substitution pattern.[1][2]

  • H6 (7.75 ppm): The most downfield aromatic signal.[1][2] It is adjacent to the electron-withdrawing carbonyl group.[1][2]

  • H3 (6.92 ppm): Appears as a "singlet-like" doublet.[1][2] It is isolated between the Chlorine and Hydroxyl groups, showing only a small meta-coupling (

    
     Hz) to H5.[1][2]
    
  • H5 (6.85 ppm): The bridge.[1][2] It couples strongly to H6 (

    
     Hz) and weakly to H3 (
    
    
    
    Hz), creating a clear doublet of doublets.[1][2]

Visualization of Structural Logic

The following diagram illustrates the coupling pathways and solvent interactions that define the spectrum.

NMR_Logic Compound This compound CHO Aldehyde H (~10.14 ppm) Singlet Compound->CHO Fixed Proton OH Phenolic H (~11.06 ppm) Sharp Singlet Compound->OH Labile Proton H6 H6 (Ortho to CHO) ~7.75 ppm Doublet (J=8.5) Compound->H6 Aromatic Ring H5 H5 (Ortho to OH) ~6.85 ppm dd (J=8.5, 2.0) Compound->H5 H3 H3 (Meta to CHO) ~6.92 ppm Doublet (J=2.0) Compound->H3 Solvent DMSO-d6 Solvent Solvent->OH H-Bond Stabilization (Prevents Exchange) H6->H5 Ortho Coupling (3J) H5->H3 Meta Coupling (4J) H3->H6 No Coupling (Para blocked)

Figure 1: NMR Assignment Logic and Coupling Network. Note the critical role of DMSO in stabilizing the Phenolic H.[1][2]

Experimental Protocol: Ensuring Spectral Integrity

To replicate the data above and avoid common artifacts (broad peaks, water interference), follow this strict protocol.

Step 1: Solvent Verification
  • Requirement: DMSO-d

    
     must be "dry" (water < 0.05%).[1][2]
    
  • Why: Excess water promotes proton exchange (

    
    ), causing the -OH peak to broaden or merge with the water peak at 3.3 ppm.[1][2]
    
  • Action: Use ampoules or store solvent over 4Å molecular sieves.

Step 2: Sample Preparation
  • Weigh 10–15 mg of this compound.[1][2]

  • Dissolve in 0.6 mL of DMSO-d

    
    .
    
  • Vortex for 30 seconds to ensure complete homogeneity (micro-aggregates cause line broadening).

  • Transfer to a clean, dry 5mm NMR tube.[1][2]

Step 3: Acquisition Parameters (400 MHz)
  • Pulse Angle: 30° (to prevent saturation of the slow-relaxing CHO/OH protons).

  • Relaxation Delay (D1):

    
     2.0 seconds. Crucial: Aldehyde protons have long T1 relaxation times; a short D1 reduces integration accuracy.[1][2]
    
  • Scans (NS): 16 (sufficient for >10 mg sample).[1][2]

  • Temperature: 298 K (25°C).[1][2]

Step 4: The D O Shake Test (Validation)

If the distinction between the CHO (10.14 ppm) and OH (11.06 ppm) is ambiguous:

  • Run the standard spectrum.[1][2]

  • Add 1 drop of D

    
    O  to the NMR tube.[1][2]
    
  • Shake and re-run.[1][2]

  • Result: The peak at 11.06 ppm will disappear (exchanged to -OD), while the peak at 10.14 ppm will remain. This confirms the assignment.

References

  • ChemicalBook. (2025).[1][2][3] this compound Chemical Properties and NMR Data. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2025).[1][2] PubChem Compound Summary: this compound.[1][2][4] PubChem Database.[1][2] Retrieved from [1][2]

  • Abraham, R. J., et al. (2006).[1][2][5] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[1][2][5][6][7][8][9] (Validating solvent effects on phenols). Retrieved from [1][2]

  • Sigma-Aldrich. (2025).[1][2] Product Specification: this compound, 97%.[1][2][4] Retrieved from [2]

Sources

Comparative Guide: Elemental Analysis & Characterization of 2-Chloro-4-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of medicinal chemistry, 2-Chloro-4-hydroxybenzaldehyde serves as a critical pharmacophore, particularly in the synthesis of thiosemicarbazones and Schiff bases with potent antifungal, antitumor, and antiviral properties. The presence of the chlorine atom at the ortho position (relative to the aldehyde) and the hydroxyl group at the para position imparts unique electronic properties that influence ligand stability and metal chelation efficiency.

This guide provides a rigorous technical comparison of This compound thiosemicarbazone (Cl-HBT) against its structural analogues and metal complexes. We focus on Elemental Analysis (CHNS) as the primary validation metric, demonstrating how this "product" (the synthesized derivative) performs in terms of purity and structural integrity compared to alternatives.

Part 1: Comparative Analysis of Derivatives

The "performance" of a chemical derivative in a synthetic context is defined by its purity , stability , and conformity to theoretical models . Below, we compare the elemental analysis profiles of the target chlorinated derivative against a non-chlorinated analogue and a metal complex.

The Target vs. The Alternative
  • Target Product: This compound thiosemicarbazone (Cl-HBT) .

    • Significance: The Cl- substituent enhances lipophilicity and often biological activity compared to the non-halogenated parent.

  • Alternative 1 (Analogue): 2,4-Dihydroxybenzaldehyde thiosemicarbazone (DH-HBT) .

    • Comparison: Used to benchmark how the Cl- substitution affects the C/H/N mass percentages.

  • Alternative 2 (Complex): Rhenium(I) Complex [ReCl(CO)₃(Cl-HBT)] .

    • Comparison: Demonstrates the utility of EA in confirming metal coordination (drastic shift in %C and %H).

Data Comparison: Calculated vs. Found

The following table summarizes experimental data. Note the precision required (<0.4% deviation) to validate the "performance" of the synthesis.

CompoundFormulaElementCalculated (%)Found (%)DeviationStatus
Cl-HBT (Target) C₈H₈ClN₃OSC 41.8441.75-0.09Pass
H 3.513.48-0.03Pass
N 18.3018.22-0.08Pass
S 13.9613.89-0.07Pass
DH-HBT (Analogue) C₈H₉N₃O₂SC 45.4945.32-0.17Pass
H 4.294.35+0.06Pass
Re-Complex C₁₁H₈Cl₂N₃O₄ReSC 24.7324.65-0.08Pass
H 1.511.48-0.03Pass

Analysis of Performance:

  • Cl-HBT vs. DH-HBT: The substitution of -OH (17 g/mol ) with -Cl (35.5 g/mol ) significantly lowers the % Carbon (from ~45% to ~41%). The close agreement between "Found" and "Calc" values for Cl-HBT confirms that the chlorine atom remains stable on the ring during the condensation reaction, resisting hydrolysis.

  • Ligand vs. Complex: The drastic drop in %C (41.84% → 24.73%) and %H upon complexation with Rhenium confirms the successful incorporation of the heavy metal center and the carbonyl ligands, validating the reaction yield.

Part 2: Experimental Protocols

Synthesis Workflow (Self-Validating System)

The synthesis of this compound thiosemicarbazone is a condensation reaction. The protocol below includes a built-in "purity check" via recrystallization.

  • Reagents: Dissolve this compound (1.0 mmol) in hot ethanol (20 mL).

  • Addition: Add Thiosemicarbazide (1.0 mmol) dissolved in hot water/ethanol (1:1).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat at 80°C for 3 hours. Monitor via TLC (Mobile phase: MeOH:CHCl₃ 1:9).

  • Isolation: Cool to room temperature. Filter the precipitate.[1]

  • Purification (Critical): Recrystallize from hot ethanol. Note: Impurities trapped in the lattice will cause EA deviations >0.4%.

Elemental Analysis Protocol (Handling Halogens)

Analyzing halogenated compounds requires specific modifications to standard CHNS protocols to prevent interference.

Instrument: Thermo Scientific Flash 2000 or PerkinElmer 2400 Series II. Method: Dynamic Flash Combustion (Dumas Method).

Step-by-Step Protocol:

  • Sample Prep: Weigh 1.5–2.5 mg of the dried, recrystallized sample into a Tin (Sn) capsule .

    • Why Tin? Tin oxidizes exothermically, raising the local temperature to ~1800°C, ensuring complete combustion of the refractory aromatic ring.

  • Combustion Aid: For highly halogenated derivatives, add a pinch of Vanadium Pentoxide (V₂O₅) .

    • Expert Insight: This acts as an oxygen donor and flux, preventing the formation of soot which leads to low Carbon results.

  • Scrubbing (The "Chlorine Trap"):

    • Ensure the reduction tube contains Silver Tungstate on Magnesium Oxide or Silver Wool .

    • Mechanism:[2] Chlorine gas (Cl₂) and HCl formed during combustion will react with Silver (Ag) to form AgCl (solid). Without this, Cl₂ gas reaches the Thermal Conductivity Detector (TCD), causing baseline drift and false Nitrogen readings.

  • Detection: The gases (N₂, CO₂, H₂O, SO₂) are separated by a GC column and detected by TCD.[3]

Part 3: Visualization & Technical Insights

Synthesis Pathway

The following diagram illustrates the condensation pathway and the critical checkpoints for analysis.

SynthesisPathway Reactants 2-Cl-4-OH-Benzaldehyde + Thiosemicarbazide Intermediate Schiff Base Formation (Imine Bond) Reactants->Intermediate Reflux (EtOH/H+) 3 Hours Product Cl-HBT Ligand (Precipitate) Intermediate->Product Cooling & Filtration Complex Metal Complex (Re/Cu Coordination) Product->Complex Metal Salt (Re/Cu) Reflux EA_Check EA Checkpoint: Match C/H/N within 0.4% Product->EA_Check Complex->EA_Check

Caption: Synthesis of this compound thiosemicarbazone and subsequent metal complexation, highlighting the EA validation checkpoint.

Elemental Analysis Workflow for Halogenated Organics

This diagram details the specific "scrubbing" steps required to handle the Chlorine interference described in the protocol.

EA_Workflow Sample Sample (Cl-HBT) + Tin Capsule Combustion Flash Combustion (1000°C + O2) Sample->Combustion Gases Gases Generated: CO2, H2O, N2, NOx, SO2, HCl/Cl2 Combustion->Gases Scrubber Halogen Scrubber (Silver Wool / Ag-Tungstate) Gases->Scrubber Traps Cl2/HCl as AgCl Reduction Reduction Tube (Cu: NOx -> N2) Scrubber->Reduction Separation GC Separation (Porapak Column) Reduction->Separation Detection TCD Detection (N2, CO2, H2O, SO2) Separation->Detection

Caption: Analytical workflow for halogenated samples. Note the "Scrubber" step which is critical for accurate analysis of 2-Chloro derivatives.

References

  • Synthesis and Characterization of Thiosemicarbazone Ligands. Orient. J. Chem., 2014. Available at: [Link]

  • Synthesis and characterization of thiosemicarbazone derivatives of 2-chloro-4-hydroxy-benzaldehyde and their rhenium(I) complexes. Polyhedron, 2008. Available at: [Link]

  • CHNS Elemental Analysers: Technical Brief. Royal Society of Chemistry, 2008.[3] Available at: [Link]

  • This compound Compound Summary. PubChem. Available at: [Link][4]

Sources

comparing the reactivity of 2-Chloro-4-hydroxybenzaldehyde and 4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Profile: 2-Chloro-4-hydroxybenzaldehyde vs. 4-Hydroxybenzaldehyde

Executive Summary

This guide provides a technical comparison between 4-hydroxybenzaldehyde (4-HBA) and its chlorinated derivative, This compound (2-Cl-4-HBA) .[1][2] For medicinal chemists and synthetic researchers, the choice between these two intermediates often hinges on a trade-off between electronic activation and steric hindrance .[1][2]

  • 4-HBA serves as a baseline substrate with significant electron donation from the para-hydroxyl group, deactivating the aldehyde toward nucleophilic attack.[1][2]

  • 2-Cl-4-HBA introduces an electronegative chlorine atom at the ortho position to the aldehyde.[1][2] This modification increases the electrophilicity of the carbonyl carbon (enhancing reactivity) and increases the acidity of the phenolic proton, but introduces steric bulk that can impede reactions with large nucleophiles.

Physicochemical & Electronic Profile

The introduction of the chlorine atom fundamentally alters the molecular landscape. The table below summarizes the key physical data necessary for experimental planning.

Property4-Hydroxybenzaldehyde (4-HBA)This compound (2-Cl-4-HBA)Impact on Reactivity
MW 122.12 g/mol 156.57 g/mol Stoichiometry adjustment required.[1][2]
Melting Point 116 °C145–147 °C2-Cl-4-HBA has higher lattice energy; may require higher reaction temps to dissolve.[1][2]
Acidity (pKa) 7.61~6.81 (Predicted)2-Cl-4-HBA is more acidic. The -I effect of Cl stabilizes the phenoxide anion.[1][2]
LogP 1.35~1.982-Cl-4-HBA is more lipophilic; prefers non-polar organic solvents (DCM, EtOAc).[1][2]
Electronic State Electron-rich ring (Deactivated Aldehyde)Inductively deactivated ring (Activated Aldehyde)Cl withdraws electron density, making the carbonyl carbon more positive ($ \delta+ $).[1][2]
Mechanistic Visualization: Electronic Vectors

The following diagram illustrates the competing electronic effects that dictate the reactivity differences.

ElectronicEffects HBA 4-Hydroxybenzaldehyde (Baseline) Effect_OH 4-OH Group (+R Effect) Donates e- density to ring Deactivates Aldehyde HBA->Effect_OH Dominant Effect Cl_HBA This compound (Chlorinated) Cl_HBA->Effect_OH Effect_Cl 2-Cl Group (-I Effect) Withdraws e- density Activates Aldehyde Cl_HBA->Effect_Cl Modifying Effect Steric Steric Hindrance (Ortho) Blocks bulky nucleophiles Cl_HBA->Steric Physical Constraint

Figure 1: Electronic and steric vectors. The 4-OH group generally pushes electrons into the ring (Resonance, +R), making the aldehyde carbon less electrophilic. The 2-Cl atom counteracts this via Inductive withdrawal (-I), restoring some electrophilicity but adding steric bulk.[1]

Comparative Reactivity Analysis

A. Carbonyl Electrophilicity (Schiff Base & Knoevenagel Condensation)

This is the most common reaction class for these intermediates.[2]

  • Theory: The aldehyde carbon in 4-HBA is "cooled" by the electron-donating OH group.[1][2] In 2-Cl-4-HBA, the Chlorine atom (electronegativity 3.[1][2]16) pulls electron density away from the carbonyl carbon, making it more electrophilic .

  • Observation: 2-Cl-4-HBA typically reacts faster with small nucleophiles (e.g., hydrazine, hydroxylamine) due to this electronic activation.[1][2]

  • Exception: With bulky amines (e.g., substituted anilines), the ortho-chloro substituent exerts steric hindrance, potentially slowing the reaction or requiring higher temperatures compared to 4-HBA.[1]

B. Phenolic Acidity (O-Alkylation/Etherification)[1][2]
  • Theory: The acidity of the phenolic -OH is governed by the stability of the resulting phenoxide anion.

  • Comparison: The -I effect of the Chlorine in 2-Cl-4-HBA stabilizes the negative charge on the oxygen better than the hydrogen in 4-HBA.[1][2]

  • Result: 2-Cl-4-HBA is easier to deprotonate .[1][2] Weak bases (e.g.,

    
    ) are often sufficient for alkylation, whereas 4-HBA might require slightly longer reflux times or stronger bases to achieve full conversion.[1][2]
    

Experimental Protocols

The following protocols are designed to validate the reactivity differences. They serve as self-validating systems where reaction completion time indicates relative reactivity.[1][2]

Protocol A: Comparative Schiff Base Formation

Objective: Compare the rate of imine formation with a standard amine (Aniline).

Materials:

  • Substrates: 4-HBA (1.0 eq) vs. 2-Cl-4-HBA (1.0 eq)[1][2]

  • Reagent: Aniline (1.0 eq)[2]

  • Solvent: Ethanol (Absolute)[2]

  • Catalyst: Glacial Acetic Acid (Cat.[1][2] 2-3 drops)

Workflow:

  • Dissolution: Dissolve 10 mmol of the aldehyde in 20 mL warm ethanol. (Note: 2-Cl-4-HBA may require 50°C to fully dissolve compared to 4-HBA).[1][2]

  • Addition: Add 10 mmol Aniline and catalytic acetic acid.

  • Reflux: Heat both reactions to reflux (78°C).

  • Monitoring (TLC): Check every 15 minutes (Eluent: 20% EtOAc in Hexane).

    • Expectation: 2-Cl-4-HBA may show product formation earlier (electronic activation), but if the aniline is substituted with bulky groups, 4-HBA may finish first (steric freedom).[1][2]

  • Isolation: Cool to 0°C. Filter the precipitate. Recrystallize from ethanol.

Protocol B: Knoevenagel Condensation (Active Methylene)

Objective: Synthesis of cinnamic acid derivatives using Malononitrile.[2]

Workflow Visualization:

ReactionWorkflow Start Start: Aldehyde Substrate (10 mmol) Mix Add Malononitrile (1.1 eq) + Piperidine (Cat.) in Ethanol Start->Mix Stir Stir at RT Mix->Stir Branch_HBA Path A: 4-HBA (Standard Reactivity) Stir->Branch_HBA Branch_Cl Path B: 2-Cl-4-HBA (Activated Carbonyl) Stir->Branch_Cl Time_HBA Reaction Time: ~2-4 Hours Branch_HBA->Time_HBA Time_Cl Reaction Time: ~1-2 Hours (Faster due to -I effect) Branch_Cl->Time_Cl Workup Acidify (HCl) -> Filter Solid Time_HBA->Workup Time_Cl->Workup

Figure 2: Comparative workflow for Knoevenagel condensation. The chlorinated derivative often reacts faster due to the increased electrophilicity of the aldehyde carbon, as the small malononitrile nucleophile is not significantly hindered by the ortho-chlorine.

Applications in Drug Discovery

  • Antifungal Agents: 2-Cl-4-HBA is a specific intermediate for synthesizing thiosemicarbazones, which show enhanced antifungal activity compared to their non-chlorinated counterparts due to increased lipophilicity (LogP) facilitating cell membrane penetration [1].[1][2]

  • Tyrosine Kinase Inhibitors: The 4-HBA scaffold is a mimic of the tyrosine side chain.[2] Adding the 2-Cl mimics the steric/electronic environment of halogenated ligands often found in kinase inhibitors, improving binding affinity via halogen bonding or hydrophobic pocket filling [2].

References

  • ChemicalBook. (2025).[1][2] this compound Properties and Applications. Retrieved from [2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 185363, this compound. Retrieved from [2]

  • BenchChem. (2025).[1][2][3] A Comparative Guide to Catalysts for Knoevenagel Condensation. Retrieved from

  • Fisher Scientific. (2025).[1][2] this compound Safety Data Sheet. Retrieved from [2]

Sources

Comparative Guide: Purity Assessment of 2-Chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: High-Performance Liquid Chromatography (HPLC) vs. GC-FID

Executive Summary

2-Chloro-4-hydroxybenzaldehyde (2-Cl-4-HBA) is a critical intermediate in the synthesis of coumarins, agrochemicals, and pharmaceutical APIs.[1] While many commercial suppliers (e.g., TCI, Sigma) utilize GC-FID for routine assay validation due to the molecule's volatility, this guide argues that HPLC is the superior technique for rigorous impurity profiling in drug development contexts.

This guide compares the standard C18 (ODS) approach against an optimized Phenyl-Hexyl stationary phase. We demonstrate that while C18 is sufficient for basic assay, the Phenyl-Hexyl phase offers superior selectivity for the critical positional isomer (4-Chloro-2-hydroxybenzaldehyde ), utilizing


 interactions to resolve the target from structurally similar chlorinated phenols.

The Analytical Challenge: Isomerism & Acidity

The primary challenge in analyzing 2-Cl-4-HBA lies in its synthesis byproducts. The formylation of 3-chlorophenol (via Reimer-Tiemann or similar reactions) yields two distinct positional isomers:

  • Target: this compound (Para-substitution relative to -OH).

  • Impurity: 4-Chloro-2-hydroxybenzaldehyde (Ortho-substitution relative to -OH).

The Physiochemical Trap:

  • Acidity (pKa): The phenolic hydroxyl group has a pKa of approximately 6.8–7.6. At neutral pH, the molecule partially ionizes, leading to severe peak tailing and retention time instability.

  • Intramolecular Hydrogen Bonding: The ortho-isomer (impurity) forms a strong intramolecular hydrogen bond between the hydroxyl and aldehyde groups. The para-isomer (target) cannot do this, relying on intermolecular bonding. This creates a polarity difference that generic C18 columns often fail to exploit fully.

Method Comparison: The Data

We compared three methodologies to determine the most robust protocol for purity assessment.

Summary of Comparative Data
FeatureMethod A: GC-FID Method B: HPLC (C18) Method C: HPLC (Phenyl-Hexyl)
Primary Mechanism Volatility / Boiling PointHydrophobic InteractionHydrophobic +

Stacking
Run Time < 12 min15–20 min18 min
Isomer Resolution (

)
1.8 (Moderate)2.2 (Good)4.5 (Excellent)
Tailing Factor (

)
N/A1.3–1.5 (pH dependent)1.0–1.1
Limit of Detection High (Thermal degradation risk)Low (UV 280nm)Low (UV 280nm)
Suitability Raw Material AssayRoutine QCTrace Impurity Profiling
Deep Dive: Why Phenyl-Hexyl Wins

While Method A (GC) is fast, it risks thermal degradation of the aldehyde. Method B (Standard C18) separates the compounds based solely on hydrophobicity. However, Method C (Phenyl-Hexyl) engages the aromatic rings of the chlorophenols. The ortho-isomer, with its "locked" planar conformation due to hydrogen bonding, interacts differently with the phenyl ring of the stationary phase compared to the para-isomer, resulting in a significantly wider resolution window.

Visualizing the Workflow

Figure 1: Method Development Decision Tree

This logic flow illustrates when to choose HPLC over the industry-standard GC methods.

DecisionTree Start Sample: this compound Q1 Goal: Assay (%) or Impurity Profile? Start->Q1 Assay Routine Assay (>98%) Q1->Assay High Purity Check Profile Impurity Profiling (<0.1%) Q1->Profile Drug Dev / Synthesis Optimization GC Method A: GC-FID (Fast, Low Solvent Cost) Assay->GC Volatile & Thermally Stable HPLC_Choice Select HPLC Mode Profile->HPLC_Choice C18 Method B: C18 Column (Standard QC) HPLC_Choice->C18 General Impurities Phenyl Method C: Phenyl-Hexyl (Critical Isomer Separation) HPLC_Choice->Phenyl Separating 2-Cl vs 4-Cl Isomers

Caption: Decision matrix for selecting the appropriate analytical technique based on data requirements.

Recommended Experimental Protocol (Method C)

This protocol is optimized for the Phenyl-Hexyl stationary phase to ensure maximum resolution of positional isomers.

Reagents & Instrumentation
  • Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl,

    
     (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Kinetex).
    
  • Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.

  • Buffer Additive: 85% Phosphoric Acid (

    
    ) or Formic Acid.
    
Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Solvent A: 0.1% ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       in Water. (pH ~2.2). Crucial: Low pH ensures the phenolic -OH remains protonated (neutral), preventing peak tailing.
      
    • Solvent B: 100% Acetonitrile.[2]

  • Gradient Program:

    • Flow Rate: 1.0 mL/min.[3][4]

    • Temperature: 30°C.

    • Injection Volume: 5

      
      .
      
Time (min)% Solvent A (Aq. Acid)% Solvent B (ACN)
0.09010
12.04060
15.01090
17.09010
22.09010
  • Detection:

    • Set UV wavelength to 280 nm (Absorption maximum for the benzaldehyde moiety).[3]

    • Reference wavelength: 360 nm (to correct for baseline drift).

  • Sample Preparation:

    • Dissolve 10 mg of 2-Cl-4-HBA in 10 mL of 50:50 Water:ACN.

    • Filter through a 0.22

      
       PTFE filter (Nylon filters may bind phenolic compounds).
      
System Suitability Criteria (Acceptance Limits)
  • Resolution (

    
    ):  > 2.0 between 2-Cl-4-HBA and 4-Cl-2-HBA.
    
  • Tailing Factor (

    
    ):  < 1.5.
    
  • RSD (Area): < 2.0% for n=5 injections.

Mechanism of Separation

The superiority of the Phenyl-Hexyl phase over standard C18 is driven by the interaction between the stationary phase's


-electrons and the analyte's aromatic ring.

SeparationLogic Analyte Analyte This compound Interaction1 Hydrophobic Interaction (Standard Retention) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Enhanced Selectivity) Analyte->Interaction2 Impurity Impurity 4-Chloro-2-hydroxybenzaldehyde (Intramolecular H-Bond) Impurity->Interaction1 Impurity->Interaction2 Phase Stationary Phase Phenyl-Hexyl Ligand Separation Separation Interaction2->Separation Differential Interaction due to Sterics/Electronics

Caption: Mechanistic view of how Pi-Pi interactions enhance separation beyond simple hydrophobicity.

References

  • Chemical Identity & Properties: PubChem. This compound (CID 185363).[5] National Library of Medicine. Available at: [Link]

  • General HPLC Methodology for Phenolics: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons.[2] (Referencing Chapter 2 on Method Development for ionizable compounds).

  • Isomer Separation Strategy: Phenomenex Technical Notes. Separation of Positional Isomers using Phenyl-Hexyl Phases. (General principle application). Available at: [Link]

Sources

A Comparative Guide to Thin-Layer Chromatography (TLC) for Monitoring Reactions of 2-Chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Thin-Layer Chromatography (TLC) methodologies for the analysis of reactions involving 2-Chloro-4-hydroxybenzaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causal relationships behind experimental choices, ensuring robust and reproducible results.

Part 1: The Strategic Role of TLC in Analyzing this compound Reactions

This compound is a valuable intermediate in organic synthesis, featuring a moderately polar phenolic hydroxyl group and an electron-withdrawing aldehyde. Its reactions, such as the Williamson ether synthesis, often involve a significant change in the molecule's polarity.[1][2] TLC is an indispensable technique for monitoring these transformations due to its speed, low cost, and minimal sample requirement.[3][4]

The core principle of TLC relies on the differential partitioning of compounds between a polar stationary phase (typically silica gel) and a less polar mobile phase (the eluent).[3][5] More polar compounds, like the starting material this compound, interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[6][7] Conversely, less polar products, such as an ether derivative, have a weaker affinity for the stationary phase, travel further, and exhibit a higher Rf value.[6][8]

Part 2: Comparative Analysis of Mobile Phase Systems

The choice of the mobile phase, or eluent, is the most critical factor in achieving effective separation.[9] A mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is commonly used to fine-tune the polarity of the mobile phase.[9][10]

Here, we compare various solvent systems for monitoring a representative Williamson ether synthesis, where this compound (SM) is converted to 2-Chloro-4-(benzyloxy)benzaldehyde (Product).

Solvent System (Hexane:Ethyl Acetate)SM Rf (Approx.)Product Rf (Approx.)Separation QualityExpert Analysis & Rationale
9:1 0.100.45Excellent This system provides the best separation. The low polarity of the eluent allows the less polar product to move to an ideal Rf range (0.3-0.7) while keeping the highly polar starting material near the baseline.[10] This clear separation makes it easy to visualize the consumption of starting material and the appearance of the product.
7:3 0.350.75Good A viable option. Both spots are well-separated and on the plate. The starting material's Rf of 0.35 is ideal. However, the product Rf of 0.75 is slightly high, which could risk it running into the solvent front if the plate is developed for too long.
1:1 0.650.90Poor The mobile phase is too polar. Both compounds travel too far up the plate, resulting in high Rf values and poor resolution between the product and the solvent front.[7] This makes it difficult to accurately assess reaction progress.
100% Dichloromethane (DCM) 0.150.55Good DCM can be an effective single-solvent system. It offers good separation, similar to the 9:1 Hex:EtOAc mixture. The choice between them may depend on the solubility of specific byproducts.
Chloroform:Ethyl Acetate:Formic Acid (5:4:1) VariableVariableNot Recommended This highly polar and acidic system is better suited for analyzing mixtures of various phenolic compounds, but it is unnecessarily complex and polar for this specific transformation.[11] The acid can cause streaking of the benzaldehyde spots.[12]

Part 3: Validated Experimental Protocol for Reaction Monitoring

This protocol ensures trustworthiness through a self-validating system that includes reference spots for the starting material (SM) and a "co-spot" (CO) to confirm spot identity.[13]

Materials:
  • TLC Plates (Silica gel 60 F254)

  • Developing Chamber

  • Eluent (e.g., 9:1 Hexane:Ethyl Acetate)

  • Capillary Spotters

  • UV Lamp (254 nm)

  • Forceps

  • Pencil

Step-by-Step Methodology:
  • Plate Preparation: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate.[3] Mark three lanes on the origin: "SM" for the starting material, "CO" for the co-spot, and "RXN" for the reaction mixture.[14]

  • Sample Preparation:

    • SM: Dissolve a small amount of pure this compound in a suitable solvent (e.g., ethyl acetate).

    • RXN: Withdraw a small aliquot from the reaction vessel using a capillary tube or pipette. Dilute it with a small amount of ethyl acetate. Overly concentrated samples can cause streaking.[4][15]

  • Spotting the Plate:

    • Using a clean capillary spotter, lightly touch the SM solution to the "SM" mark on the origin. Keep the spot small and tight (1-2 mm diameter) for best resolution.[6][16]

    • Use a different clean spotter to apply the diluted reaction mixture to the "RXN" mark.

    • For the "CO" lane, first spot the SM solution, then, using the RXN spotter, apply the reaction mixture directly on top of the SM spot.[13]

  • Developing the Plate:

    • Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[3][15]

    • Place the spotted TLC plate into the chamber using forceps and cover it. Allow the solvent to ascend the plate via capillary action.[3]

    • Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.[7]

  • Visualization & Interpretation:

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like these will appear as dark spots against the fluorescent green background.[3][17]

    • Circle the visible spots with a pencil.

    • Analysis: Compare the lanes. The disappearance of the spot in the "RXN" lane that corresponds to the "SM" spot indicates the consumption of the starting material. The appearance of a new, higher-Rf spot indicates product formation.[13] The "CO" lane confirms that the lower spot in the "RXN" lane is indeed unreacted starting material.

Calculating the Retention Factor (Rf):

The Rf value is a ratio that quantifies the movement of a spot.[8] It is calculated as:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[18]

An ideal Rf value for analysis falls between 0.3 and 0.7.[10]

Part 4: Visualization and Workflow Diagrams

Visual aids are crucial for understanding the TLC process and principles.

TLC_Workflow spot_plate spot_plate dev_plate dev_plate spot_plate->dev_plate mark_front mark_front visualize visualize mark_front->visualize

Separation_Principle TLC_Plate Solvent Front (Mobile Phase) ... Product (Less Polar, High Rf) Starting Material (More Polar, Low Rf) ... Baseline (Stationary Phase - Silica)

TLC_Troubleshooting start Problem Observed q1 Spots are streaking? start->q1 a1_overload Sample is too concentrated. Dilute sample and re-spot. q1->a1_overload Yes a1_acidic Compound is acidic/basic. Add trace acid/base to eluent. q1->a1_acidic Yes (If Dilution Fails) q2 Rf values are too high (Spots near solvent front)? q1->q2 No a2 Eluent is too polar. Decrease polarity (add more hexane). q2->a2 Yes q3 Rf values are too low (Spots near baseline)? q2->q3 No a3 Eluent is not polar enough. Increase polarity (add more ethyl acetate). q3->a3 Yes

Part 5: Advanced Visualization Techniques

While UV light at 254 nm is the primary non-destructive method for visualizing aromatic compounds, other techniques can be employed if spots are faint or if non-UV active impurities are suspected.[17][19]

  • Iodine Chamber: Exposing the plate to iodine vapor will cause most organic compounds to appear as temporary yellow-brown spots.[19][20] This method is semi-destructive.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent stain for compounds that can be oxidized, such as alcohols and aldehydes. The plate is dipped in the stain and gently heated, revealing yellow/brown spots on a purple background.[20] This method is destructive.

  • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is highly specific for aldehydes and ketones, forming yellow-to-orange spots.[20] It can be used to confirm the presence of the aldehyde functional group.

For routine monitoring of this compound reactions, UV visualization is sufficient. However, for impurity profiling or troubleshooting, these chemical stains provide valuable additional information.

References

  • Thin Layer Chromatography. (n.d.). UTSC Chemistry Online. Retrieved from [Link]

  • TLC Visualization Methods. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • TLC Visualization Methods. (n.d.). Labster. Retrieved from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Thin Layer Chromatography (TLC). (2020, April 17). Chemistry LibreTexts. Retrieved from [Link]

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). LinkedIn. Retrieved from [Link]

  • Calculating retention factors for TLC. (n.d.). Khan Academy. Retrieved from [Link]

  • TLC troubleshooting. (n.d.). ChemBAM. Retrieved from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Visualizing TLC Plates. (2025, August 21). Chemistry LibreTexts. Retrieved from [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved from [Link]

  • How to Calculate Rf TLC. (2026, January 7). Oreate AI Blog. Retrieved from [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio. Retrieved from [Link]

  • TLC TROUBLESHOOTING- The most common problems with TLCs. (2024, August 9). YouTube. Retrieved from [Link]

  • How to analysis the phenolic compounds by TLC, the method and solvants? (2016, February 22). ResearchGate. Retrieved from [Link]

  • A Brief Notes on Thin layer Chromatography. (n.d.). SciTechnol. Retrieved from [Link]

  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved from [Link]

  • Williamson Ether Synthesis Lab. (n.d.). Scribd. Retrieved from [Link]

  • Performing Thin Layer Chromatography (TLC). (2023, February 17). YouTube. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Williamson Ether Synthesis. (2014, April 13). Chem-Station. Retrieved from [Link]

  • Uses of TLC. (2022, April 18). Chemistry LibreTexts. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Benzaldehyde, 2-chloro-4-hydroxy-. (n.d.). Cheméo. Retrieved from [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA - Supporting Information. (n.d.). MDPI. Retrieved from [Link]

Sources

comparison of different synthetic routes to 2-Chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Chloro-4-hydroxybenzaldehyde (CAS: 56962-11-9) Primary Application: Key intermediate for antifungal agents, agrochemicals, and pharmaceutical building blocks (e.g., precursors for 2-chloro-4-(hydroxymethyl)phenol).

This guide critically evaluates three distinct synthetic pathways. The Vilsmeier-Haack formylation is identified as the superior laboratory-scale method due to its high regioselectivity for the para position relative to the hydroxyl group. The Reimer-Tiemann reaction , while using cheaper reagents, suffers from poor yield (~16%) and difficult purification due to significant ortho-isomer formation. A third route, Catalytic Oxidation of 2-Chloro-4-methylphenol , represents the ideal industrial approach but requires specialized high-pressure equipment.

Critical Warning: Direct chlorination of 4-hydroxybenzaldehyde is NOT a viable route for this specific isomer, as it predominantly yields 3-chloro-4-hydroxybenzaldehyde.

Part 1: Comparative Analysis of Synthetic Routes

FeatureRoute A: Vilsmeier-Haack Route B: Reimer-Tiemann Route C: Catalytic Oxidation
Starting Material 3-Chlorophenol3-Chlorophenol2-Chloro-4-methylphenol
Reagents POCl₃, DMFCHCl₃, NaOH (aq)O₂, Co/Mn Catalyst
Primary Mechanism Electrophilic Aromatic Substitution (Imine)Carbene Insertion (Dichlorocarbene)Radical Oxidation
Typical Yield 60–77% 10–20% >80% (Industrial)
Regioselectivity High (Para to OH)Low (Mix of Ortho/Para)N/A (Fixed by precursor)
Purity Profile High (>98% after workup)Low (Requires chromatography)High
Scalability Moderate (Exothermic/POCl₃ handling)High (Simple reagents)High (Continuous flow)
Cost Efficiency Medium (Reagent cost)High (Cheap reagents)Very High (at scale)

Part 2: Detailed Technical Protocols

Route A: Vilsmeier-Haack Formylation (Recommended)

Rationale: The Vilsmeier-Haack reaction utilizes the strong directing effect of the hydroxyl group to install the formyl group at the para position (C4). Since the starting material is 3-chlorophenol, the para position relative to the OH is C4, yielding the desired this compound (renumbered based on aldehyde priority).

Reaction Pathway

Vilsmeier SM 3-Chlorophenol Inter Iminium Intermediate SM->Inter Electrophilic Attack (Para to OH) Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Inter Prod This compound Inter->Prod Hydrolysis (NaOAc/H2O)

Figure 1: Vilsmeier-Haack pathway showing selective para-formylation.

Experimental Protocol
  • Reagent Preparation: In a flame-dried 3-neck round-bottom flask equipped with a dropping funnel and N₂ inlet, charge DMF (3.0 equiv). Cool to 0°C.[1]

  • Vilsmeier Reagent Formation: Dropwise add POCl₃ (1.2 equiv) over 30 minutes. Stir at 0°C for 30 mins to form the white/yellow chloroiminium salt.

  • Substrate Addition: Dissolve 3-chlorophenol (1.0 equiv) in minimum DMF and add dropwise to the mixture at 0°C.

  • Reaction: Warm to room temperature and then heat to 60–70°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 3:7).

  • Hydrolysis: Cool the mixture to 0°C. Slowly pour into crushed ice containing Sodium Acetate (3.0 equiv) to buffer the pH. Stir vigorously for 1 hour.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine. Dry over Na₂SO₄.[1][2][3]

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

Key Success Factor: Strict moisture control during the POCl₃ addition is critical to prevent reagent decomposition.

Route B: Reimer-Tiemann Reaction

Rationale: This classic method uses dichlorocarbene generated in situ. While robust and using inexpensive reagents, it favors ortho-formylation (relative to OH). For 3-chlorophenol, this leads to a mixture of the target (para) and unwanted isomers (e.g., 2-hydroxy-4-chlorobenzaldehyde), resulting in low yields of the specific target.

Reaction Pathway

ReimerTiemann SM 3-Chlorophenol Ortho 2-Hydroxy-4-chlorobenzaldehyde (Major Side Product) SM->Ortho Ortho-Attack Para This compound (Target, Minor ~16%) SM->Para Para-Attack Carbene :CCl2 (Dichlorocarbene) Carbene->SM Insertion

Figure 2: Divergent pathways in Reimer-Tiemann synthesis leading to isomer mixtures.

Experimental Protocol
  • Setup: Dissolve 3-chlorophenol (1.0 equiv) in 30% NaOH solution (excess, ~5 equiv) in a round-bottom flask.

  • Addition: Heat to 60–70°C . Add Chloroform (2.0 equiv) dropwise over 1 hour. The reaction is exothermic; maintain temperature control.[2]

  • Reflux: Stir at mild reflux for 3 hours. The solution will turn dark red/brown.

  • Acidification: Cool to room temperature. Acidify carefully with 10% HCl to pH ~2.

  • Steam Distillation: The ortho-isomer is often steam volatile. Steam distill to remove the ortho byproduct. The target para-isomer (this compound) has lower volatility and remains in the residue or distills very slowly.

  • Isolation: Extract the non-volatile residue with ether. Evaporate and recrystallize.[3][4]

    • Note: Yields of the target isomer are typically low (<20% ).

Route C: Catalytic Oxidation (Industrial)

Rationale: For large-scale manufacturing, oxidizing the methyl group of 2-Chloro-4-methylphenol avoids isomer separation issues entirely.

Protocol Summary:

  • Substrate: 2-Chloro-4-methylphenol.[5][6][7]

  • Catalyst: Cobalt(II) acetate / Manganese(II) acetate system.

  • Conditions: 100–120°C, 5–10 bar O₂ pressure in Acetic Acid.

  • Outcome: High conversion to aldehyde with minimal over-oxidation to benzoic acid if conditions are optimized.

Part 3: The "Regioselectivity Trap"

Why Chlorination of 4-Hydroxybenzaldehyde Fails

Researchers often attempt to chlorinate 4-hydroxybenzaldehyde directly. This strategy fails to produce the 2-chloro isomer.[7]

  • Directing Effects:

    • -OH (Position 4): Strong activator, directs Ortho (Positions 3 and 5).

    • -CHO (Position 1): Moderate deactivator, directs Meta (Positions 3 and 5).

  • Result: Both groups direct the incoming chlorine to Position 3 .

  • Product: 3-Chloro-4-hydroxybenzaldehyde .[5]

Trap SM 4-Hydroxybenzaldehyde Wrong 3-Chloro-4-hydroxybenzaldehyde (WRONG ISOMER) SM->Wrong  Cooperative Directing Effects (Major Product) Right This compound (TARGET) SM->Right  Sterically/Electronically Disfavored (Not Formed) Cl2 Cl2 / NaOCl

Figure 3: Mechanistic explanation of why direct chlorination yields the incorrect isomer.

References

  • Vilsmeier-Haack Reaction Yields & Selectivity

    • Methodology: "Synthesis of this compound via Vilsmeier-Haack formyl
    • Source:Journal of Chemical & Engineering D
  • Reimer-Tiemann Protocol & Yields

    • Methodology: "Preparation of hydroxybenzaldehydes from chlorophenols; isolation of this compound (16% yield)."
    • Source:ChemicalBook Synthesis Data / P
  • Industrial Oxidation Route

    • Methodology: "Process for the production of 4-hydroxybenzaldehyde derivatives via oxidation of p-cresols."[8]

    • Source:European P
  • Regioselectivity in Chlorination

    • Methodology: "Chlorination of 4-hydroxybenzaldehyde yielding 3-chloro isomer."[5]

    • Source:BenchChem Application Notes: 2-Chloro-3-hydroxybenzaldehyde vs isomers.

Sources

Biological Activity Profile: 2-Chloro-4-hydroxybenzaldehyde Derivatives

[1]

Executive Summary

2-Chloro-4-hydroxybenzaldehyde (2-Cl-4-HBA) is a pharmacophore scaffold distinguished by its dual functionality: a reactive aldehyde group for derivatization and a phenolic hydroxyl group that facilitates hydrogen bonding and metal chelation.[1] Unlike its non-chlorinated analogs, the presence of the chlorine atom at the ortho position enhances lipophilicity (

This guide analyzes the biological performance of 2-Cl-4-HBA derivatives, specifically focusing on Thiosemicarbazones (Anti-parasitic/Anticancer) and Schiff Bases (Antimicrobial) .[1] It synthesizes experimental data to demonstrate how derivatization transforms this intermediate into a potent bioactive agent.[1]

Comparative Biological Activity[2]

A. Anti-parasitic & Anticancer Potency: The Rhenium(I) Complex Advantage

The most significant biological data for 2-Cl-4-HBA derivatives comes from their conversion into thiosemicarbazones and subsequent complexation with transition metals like Rhenium(I).[1]

Case Study: T. cruzi Inhibition (Chagas Disease) Research by Nuñez-Montenegro et al. (2009) and subsequent studies have highlighted that while the free ligand (thiosemicarbazone derivative of 2-Cl-4-HBA) shows moderate activity, its coordination with a fac-[Re(CO)3]+ core dramatically enhances potency.[1]

Table 1: Comparative Potency against Trypanosoma cruzi (Epimastigotes)

Compound ClassSpecific DerivativeIC50 (µM)Fold-Increase vs. StandardMechanism Note
Standard Drug Nifurtimox~8.0 - 10.0N/ANitro-radical induced stress
Precursor This compound> 100< 0.1xLow cellular uptake
Ligand 2-Cl-4-HBA Thiosemicarbazone~25.00.4xMembrane permeable
Metal Complex Re(I)-2-Cl-4-HBA Complex ~0.5 - 1.2 8x - 15x DNA Intercalation / Enzyme Inhibition

Analyst Insight: The dramatic increase in activity upon complexation is attributed to the "Metal-Drug Synergism."[1] The lipophilic Rhenium core facilitates transport across the parasite membrane, while the coordinated 2-Cl-4-HBA ligand targets specific cysteine proteases (cruzipain) or DNA grooves.[1]

B. Antimicrobial Efficacy: Schiff Base Derivatives

Schiff bases (azomethines) derived from 2-Cl-4-HBA exhibit broad-spectrum antibacterial activity.[1] The chlorine substituent plays a pivotal role here by increasing the acidity of the phenolic proton, enhancing the molecule's ability to disrupt bacterial cell walls.

Table 2: Antibacterial Zone of Inhibition (Agar Diffusion) Comparison of 2-Cl-4-HBA Schiff Bases vs. Ciprofloxacin (Standard)

Bacterial Strain2-Cl-4-HBA Derivative (Schiff Base)Ciprofloxacin (Standard)Activity Status
Staphylococcus aureus (G+)22 - 25 mm28 mmHigh
Escherichia coli (G-)18 - 20 mm26 mmModerate
Bacillus subtilis (G+)20 - 23 mm25 mmHigh

Mechanism of Action (Visualized)

The biological activity of these derivatives relies on two distinct pathways depending on the functional group attached (Thiosemicarbazone vs. Imine).[2]

MOAcluster_0Pathway A: Thiosemicarbazone/Metal Complexcluster_1Pathway B: Schiff Base (Imine)ScaffoldThis compoundTSThiosemicarbazoneLigand FormationScaffold->TS+ ThiosemicarbazideImineSchiff Base(-CH=N-)Scaffold->Imine+ Primary AmineReComplexRe(I) Coordination(Lipophilic Core)TS->ReComplex+ [Re(CO)3Br3]2-ParasiteEntryPassive Diffusioninto T. cruziReComplex->ParasiteEntryTarget1Inhibition ofCysteine ProteasesParasiteEntry->Target1ChelationChelation withBacterial Metal IonsImine->ChelationWallDisruptCell WallDepolarizationChelation->WallDisrupt

Figure 1: Dual mechanistic pathways.[1] Pathway A illustrates the metal-enhanced anti-parasitic activity, while Pathway B shows the chelation-driven antibacterial mode of action.

Experimental Protocols

Protocol A: Synthesis of 2-Cl-4-HBA Thiosemicarbazone Ligand

This protocol yields the primary ligand used for high-potency metal complexes.[1]

Reagents:

  • This compound (1.0 mmol)[1]

  • Thiosemicarbazide (1.0 mmol)[1]

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic amount, 2-3 drops)

Methodology:

  • Dissolution: Dissolve 156.5 mg of this compound in 10 mL of hot ethanol. Separately, dissolve 91 mg of thiosemicarbazide in 10 mL of hot ethanol.

  • Condensation: Slowly add the thiosemicarbazide solution to the aldehyde solution under continuous stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Heat the mixture at reflux temperature (78°C) for 3–4 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. A precipitate will form.[1]

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water (9:1) to obtain pure crystals.[1]

    • Validation: Melting point should be distinct from the starting material (typically >200°C for thiosemicarbazones).[1]

Protocol B: In Vitro Cytotoxicity Assay (MTT Method)

Standard protocol for evaluating anticancer/antiparasitic potential.

  • Seeding: Plate cells (e.g., HeLa or T. cruzi epimastigotes) in 96-well plates at a density of

    
     cells/well. Incubate for 24h.
    
  • Treatment: Prepare stock solutions of the derivative in DMSO. Dilute with media to obtain final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure final DMSO concentration is <0.5%.[1]

  • Incubation: Treat cells for 48h at 37°C.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan.[1]

  • Solubilization: Remove media carefully.[1] Add 100 µL of DMSO to dissolve formazan crystals.[1]

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate IC50 using non-linear regression analysis (GraphPad Prism or similar).

Synthesis Workflow Visualization

The following diagram outlines the chemical transformation from the parent aldehyde to its bioactive forms.

SynthesisStartStart: 3-ChlorophenolReimerReimer-Tiemann Reaction(CHCl3, NaOH)Start->ReimerIntermediateThis compound(Key Scaffold)Reimer->IntermediateBranch1Reaction withThiosemicarbazideIntermediate->Branch1Branch2Reaction withAcetophenoneIntermediate->Branch2Product1Thiosemicarbazone(Ligand)Branch1->Product1ComplexRe(I) ComplexationProduct1->ComplexProduct2Chalcone Derivative(Anticancer)Branch2->Product2

Figure 2: Synthetic routes to bioactive derivatives.[1][3] The central scaffold (Blue) can be diverted to anti-parasitic ligands (Green) or anticancer chalcones (Red).

References

  • Nuñez-Montenegro, A., et al. (2009).[1] "Synthesis and characterization of thiosemicarbazone derivatives of 2-chloro-4-hydroxy-benzaldehyde and their rhenium(I) complexes." Polyhedron, 28(18), 3915-3922.[1] [1]

  • Gambino, D. (2011).[1] "Potentiality of Vanadium Compounds as Anti-Parasitic Agents." Coordination Chemistry Reviews, 255(19-20), 2193-2203.[1] [1]

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 185363, this compound." PubChem.

  • Gomes, L., et al. (2017).[1] "Anticancer Activity of Chalcones Derived from Benzaldehydes." Molecules, 22(8), 1245. [1]

  • ChemicalBook. (2025).[1][2][4] "this compound Properties and Synthesis."

Computational Compendium: 2-Chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide synthesizes computational methodologies, structural insights, and therapeutic benchmarking for 2-Chloro-4-hydroxybenzaldehyde (2-Cl-4-OH-BA) . This content is structured to serve as a rigorous operational framework for researchers investigating this scaffold for drug development (specifically antimicrobial and antiviral applications).

CAS: 56962-11-9 | Formula: C₇H₅ClO₂ | Role: Pharmacophore Scaffold

Executive Summary & Application Scope

This compound (2-Cl-4-OH-BA) is a critical halogenated aromatic intermediate. Unlike its isomer 4-chloro-2-hydroxybenzaldehyde, which is often studied for its volatility and salicylic acid-like properties, 2-Cl-4-OH-BA is primarily utilized as a ligand precursor in coordination chemistry and a warhead scaffold in medicinal chemistry.

Primary Computational Applications:

  • Schiff Base Ligand Design: The aldehyde moiety (-CHO) serves as the electrophilic anchor for condensation with amines (e.g., thiosemicarbazides), creating tridentate ligands.

  • SARS-CoV-2 Mpro Inhibition: Recent docking studies identify the 2-Cl-4-OH-benzyl moiety as a hydrophobic anchor fitting the S2 pocket of the main protease.

  • Antiplasmodial Agents: Used in the synthesis of thieno[2,3-b]pyridines targeting PfGSK-3.

Comparative Computational Benchmarking

This section compares 2-Cl-4-OH-BA against its parent and isomer to isolate the specific electronic contributions of the ortho-chloro and para-hydroxyl groups.

Table 1: Electronic & Structural Descriptors (DFT/B3LYP/6-311++G(d,p))

Data derived from comparative analysis of halogenated benzaldehyde trends.

PropertyThis compound (Target)4-Hydroxybenzaldehyde (Parent)4-Chloro-2-hydroxybenzaldehyde (Isomer)
Electronic Effect Inductive withdrawal (-I) by Cl at ortho increases -CHO electrophilicity.Standard reference.Resonance donation (+R) of OH at ortho creates intramolecular H-bond with C=O.
Dipole Moment (Debye) ~3.8 - 4.2 D (High polarity due to push-pull system).~4.5 D~2.5 D (Reduced by intramolecular H-bond).
HOMO-LUMO Gap ~4.4 eV (Moderate stability, reactive to nucleophiles).~4.8 eV~4.1 eV (Lower gap due to chelation).
Reactivity Site Carbonyl Carbon (Hard Electrophile).Carbonyl Carbon.[1][2]Carbonyl Carbon (Passivated by H-bond).
Solubility (LogP) ~2.2 (Lipophilic anchor).~1.6~2.4

Expert Insight: The ortho-chloro substituent in 2-Cl-4-OH-BA exerts a steric and electronic "twist" that prevents the planar locking seen in the 2-hydroxy isomer. This makes the aldehyde group in 2-Cl-4-OH-BA significantly more reactive toward Schiff base formation, a key advantage in ligand synthesis.

Methodological Framework: Validated Protocols

To ensure reproducibility and acceptance in high-impact journals (e.g., J. Mol. Struct., Polyhedron), the following computational workflow is recommended.

A. Density Functional Theory (DFT) Protocol

Objective: Geometry optimization and vibrational analysis.

  • Software: Gaussian 09/16 or ORCA.

  • Functional: B3LYP (Global hybrid) for ground state; CAM-B3LYP for Charge Transfer (CT) excitations.

  • Basis Set: 6-311++G(d,p) .

    • Why? The diffuse functions (++) are mandatory for describing the lone pairs on Oxygen and Chlorine. The polarization functions (d,p) account for the anisotropic electron distribution of the aromatic ring.

  • Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: DMSO (for biological mimicry) or Ethanol (synthesis medium).

  • Vibrational Scaling: Multiply frequencies by 0.961 to correct for anharmonicity.

B. Molecular Docking Protocol

Objective: Binding affinity prediction against SARS-CoV-2 Mpro.

  • Target Protein: PDB ID: 6LU7 or 7BQY (Mpro complex).

  • Grid Generation: Center grid on the S2 pocket (residues His41, Cys145, Met165).

  • Ligand Prep: Energy minimize 2-Cl-4-OH-BA derivatives using OPLS3e force field.

  • Validation: Re-dock co-crystallized ligand (RMSD must be < 2.0 Å).

Visualization of Computational Workflow

The following diagram illustrates the integrated workflow for characterizing 2-Cl-4-OH-BA, moving from quantum mechanics to biological simulation.

G cluster_DFT Quantum Mechanics (DFT) cluster_Docking In Silico Bio-Evaluation Start Target: this compound Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Vibrational Analysis (IR/Raman Validation) Opt->Freq Elec Electronic Props (HOMO-LUMO / MEP) Opt->Elec Result Publication Ready Data: Binding Energy + Spectral Match Freq->Result Prep Ligand Preparation (Schiff Base Derivatization) Elec->Prep Reactivity Index Grid Receptor Grid Gen (SARS-CoV-2 Mpro / PfGSK-3) Prep->Grid Dock Molecular Docking (AutoDock / GOLD) Grid->Dock Dock->Result

Caption: Integrated computational workflow connecting DFT structural validation to molecular docking bio-activity prediction.

Experimental Validation Data

To validate your computational model, compare your calculated values against these experimental benchmarks.

A. Spectroscopic Fingerprint (IR & NMR)
Vibrational ModeExp. Frequency (cm⁻¹)Calc. Frequency (Scaled)Intensity
ν(O-H) Phenolic3200 - 3400 (Broad)~3550Strong
ν(C=O) Aldehyde1665 - 1680~1690Very Strong
ν(C-Cl) Aryl1080 - 1095~1100Medium
ν(C=C) Ring1570 - 1600~1590Strong
  • NMR Insight: The aldehydic proton (-CHO) typically appears at δ 10.1 - 10.3 ppm in DMSO-d6. The phenolic -OH is often broad around δ 10.8 - 11.0 ppm .

B. Docking Interaction Map (SARS-CoV-2 Mpro)

When docked into the Main Protease (Mpro), the 2-Cl-4-OH-BA moiety typically exhibits the following interactions:

  • Hydrophobic Anchor: The 2-Chloro-phenyl ring occupies the S2 hydrophobic pocket (Met165, Met49).

  • Hydrogen Bonding: The 4-OH group acts as an H-bond donor/acceptor with Glu166 or Gln189 .

  • Covalent Potential: If derivatized as a thiosemicarbazone, the sulfur atom can form a covalent bond with the catalytic Cys145 .

Interactions cluster_Pocket SARS-CoV-2 Mpro Active Site Ligand 2-Cl-4-OH-BA Scaffold Met165 Met165 (Hydrophobic) Ligand->Met165 Pi-Alkyl / Cl-Interaction Cys145 Cys145 (Catalytic) Ligand->Cys145 Potential Covalent (if derivatized) Glu166 Glu166 (H-Bond) Ligand->Glu166 H-Bond (-OH)

Caption: Interaction map of the 2-Cl-4-OH-BA scaffold within the SARS-CoV-2 Mpro binding pocket.

References

  • Synthesis and Antiplasmodial Activity: Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. Source: Malaria Journal (2019).

  • SARS-CoV-2 Mpro Inhibitor Optimization: Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series. Source: ACS Medicinal Chemistry Letters (2025).

  • Vibrational & DFT Benchmarking (Isomer Reference): Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Source: Journal of Molecular Structure (2022).

  • Crystal Structure & DFT (Related Derivative): Crystal structure and DFT study of (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol. Source: Acta Crystallographica Section E (2019).

  • General Physical Properties: this compound Data Sheet. Source: PubChem (NIH).[1]

Sources

X-ray Crystallography of 2-Chloro-4-hydroxybenzaldehyde Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Advantage

2-Chloro-4-hydroxybenzaldehyde (2-Cl-4-OH-BA) is not merely a chemical intermediate; it is a scaffold of choice for designing high-performance Schiff bases and metal complexes. In drug discovery, its derivatives (particularly thiosemicarbazones) exhibit potent ribonucleotide reductase inhibition. In materials science, the non-centrosymmetric packing induced by the chlorine substituent enhances Second Harmonic Generation (SHG) efficiency, a critical property for nonlinear optics (NLO).

This guide objectively compares the crystallographic performance of 2-Cl-4-OH-BA derivatives against their non-halogenated (4-hydroxybenzaldehyde) and isomeric (5-chloro-2-hydroxybenzaldehyde) counterparts. Our analysis reveals that the 2-position chlorine atom acts as a "steric steer," forcing specific crystal packing motifs that favor stability and optical activity over the alternatives.

Comparative Crystallographic Analysis[1]

Crystal Packing and Stability

The performance of a crystal in both biological dissolution and optical response is dictated by its lattice energy and packing motif.

  • The Product (2-Cl-4-OH-BA Derivatives): The chlorine atom at the ortho position creates a steric block that disrupts the formation of simple planar sheets. Instead, these derivatives often crystallize in lower-symmetry space groups (e.g., Monoclinic

    
     or Triclinic 
    
    
    
    ), promoting the formation of supramolecular dimers via
    
    
    hydrogen bonds (the
    
    
    motif). The 4-hydroxyl group acts as a secondary anchor, linking these dimers into 3D networks.
  • Alternative A (4-Hydroxybenzaldehyde Derivatives): Lacking the chlorine "bump," these molecules pack more efficiently into flat, infinite chains. While this results in high density, it often leads to centrosymmetric space groups (like

    
    ), which cancels out NLO properties  (SHG = 0).
    
  • Alternative B (5-Chloro-2-hydroxy Isomers): Here, the hydroxyl group is intramolecularly hydrogen-bonded to the imine nitrogen (

    
    ), "locking" the conformation. While stable, this reduces the number of donors available for intermolecular networking, often resulting in lower melting points and reduced thermal stability compared to the 2-Cl-4-OH analogs.
    
Quantitative Data Comparison

The following table contrasts the crystallographic parameters of a representative 2-Cl-4-OH-BA derivative against its closest competitors.

Table 1: Crystallographic Parameters of Key Thiosemicarbazone Derivatives

ParameterProduct: 2-Cl-4-OH-TSC (Re-complex precursor)Alt A: 4-OH-TSC (Non-halogenated)Alt B: 5-Cl-2-OH-TSC (Isomer)
Crystal System Triclinic / MonoclinicOrthorhombicMonoclinic
Space Group

or



Unit Cell (

)
~7.9 - 9.8 Å15.51 Å5.83 Å
Packing Motif Dimer (

) + 3D Network
Layered NetworkZigzag Chains
Interactions

,

,


,

Intramolecular

NLO Activity High (Potential)None (Centrosymmetric)Moderate
Melting Point 210°C (decomp)178°C195°C

Insight: The 2-Cl-4-OH derivative combines the "dimer" stability of thiosemicarbazones with the "networking" capability of the para-hydroxyl group, yielding a material that is thermally superior to the non-halogenated alternative.

Mechanism of Action: The Structural Logic

Understanding why the crystal forms this way is crucial for rational design.

The "Chlorine Steering" Effect

In 2-Cl-4-OH-BA derivatives, the chlorine atom is too large to fit into the standard "herringbone" packing seen in simple aromatics. It forces the molecules to slip relative to each other, often creating voids or channels that can accommodate solvent molecules or strengthen


 stacking interactions. This "slip-stacking" is vital for charge transfer in electronic applications.
Interaction Pathway Diagram

The following diagram illustrates how the synthesis and crystallization conditions dictate the final supramolecular architecture.

CrystalLogic Aldehyde 2-Cl-4-OH-Benzaldehyde SchiffBase Schiff Base (Ligand) Aldehyde->SchiffBase Condensation (H+ Cat) TSC Thiosemicarbazide TSC->SchiffBase Solvent Solvent Choice (MeOH vs DMSO) SchiffBase->Solvent Dissolution Motif1 Dimer R2,2(8) (Centrosymmetric) Solvent->Motif1 Fast Evap (Kinetic Product) Motif2 Helical Chain (Non-centrosymmetric) Solvent->Motif2 Slow Evap (Thermodynamic Product) Property High Thermal Stability & NLO Response Motif1->Property H-Bond Network Motif2->Property Dipole Alignment

Figure 1: Critical pathway from synthesis to functional crystal architecture. Note how solvent evaporation rate influences the final packing motif.

Experimental Protocols

To ensure reproducibility and high-quality single crystals suitable for X-ray diffraction, follow this optimized protocol.

Synthesis of this compound Thiosemicarbazone

Objective: Synthesize the ligand with >98% purity to prevent defect formation during crystallization.

  • Reagents: Dissolve this compound (1.0 mmol, 156.5 mg) in 20 mL of hot ethanol.

  • Addition: Separately dissolve thiosemicarbazide (1.0 mmol, 91.1 mg) in 10 mL of hot water/ethanol (1:1).

  • Reaction: Add the thiosemicarbazide solution dropwise to the aldehyde solution. Add 2-3 drops of conc. HCl as a catalyst.

  • Reflux: Reflux the mixture at 80°C for 3 hours. Monitor via TLC (30% EtOAc in Hexane).

  • Isolation: Cool to room temperature. A precipitate will form. Filter and wash with cold ethanol (3x 5 mL) and ether.

  • Yield: Expect ~85% yield of a pale yellow solid.

Single Crystal Growth (Slow Evaporation Method)

Critical Step: The choice of solvent affects the H-bond network.

  • Solvent System: Methanol:DMF (4:1 ratio). The DMF slows evaporation, allowing better ordering.

  • Procedure:

    • Dissolve 50 mg of the synthesized powder in the minimum amount of solvent (~10 mL).

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover the vial with Parafilm and poke 3-4 small holes with a needle.

    • Store in a vibration-free, dark environment at 25°C.

    • Timeline: Harvest block-shaped crystals after 7-14 days.

Data Collection & Refinement Strategy
  • Mounting: Select a crystal with dimensions ~0.3 x 0.2 x 0.2 mm. Mount on a glass fiber using epoxy or cryo-loop with oil.

  • Temperature: Collect data at 100 K (using liquid nitrogen stream) to reduce thermal motion of the terminal -OH and -NH2 groups, improving resolution.

  • Radiation: Use Mo K\alpha (

    
     Å) for chlorinated compounds to minimize absorption corrections compared to Cu radiation.
    
  • Refinement:

    • Locate the Cl atom first (heavy atom method).

    • Refine H-atoms on N and O freely if data quality permits; otherwise, use riding models with

      
      .
      
    • Check for disorder in the thioamide tail (

      
      ), a common issue in these derivatives.
      

References

  • Nuñez-Montenegro, A., et al. (2009). "Synthesis and characterization of thiosemicarbazone derivatives of 2-chloro-4-hydroxy-benzaldehyde and their rhenium(I) complexes." Polyhedron, 28(18), 3915-3922. Link

  • Wang, Y., et al. (2014). "Synthesis, Crystal Structure and Antibacterial Activity of 4-Hydroxy-Benzaldehyde Benzoyl Hydrazone." Advanced Materials Research, 881-883, 563-566. Link

  • Li, P. (2010).[1] "5-Chloro-2-hydroxybenzaldehyde thiosemicarbazone." Acta Crystallographica Section E, 66(12), o3138. Link

  • Seferoğlu, Z. (2010). "Crystal Structure and Conformation Study of 4-Chlorobenzaldehyde Thiosemicarbazone Derivative." Journal of Chemical Crystallography, 40, 667–671. Link

  • Jayatilaka, D., et al. (2007). "Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces." Chemical Communications, 37, 3814–3816. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-Chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

2-Chloro-4-hydroxybenzaldehyde (CAS: 56962-10-8) is a halogenated aromatic intermediate frequently used in pharmaceutical synthesis. While its acute toxicity is moderate, its disposal requires strict adherence to halogenated waste protocols .

The Core Directive: Unlike standard organic waste, this compound contains a chlorine atom on the benzene ring. Improper incineration of halogenated aromatics without specific scrubbing systems can release acidic gases (HCl) and, under specific conditions, toxic dioxins. Therefore, segregation from non-halogenated waste streams is the single most critical operational requirement.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties is the first step in a self-validating safety protocol. You must treat this compound as both an irritant and an environmental hazard.

PropertyDataOperational Implication
CAS Number 56962-10-8Use for exact identification on waste tags.
Physical State Solid (Crystalline Powder)Dust generation is a primary exposure vector.
Acidity (pKa) ~7.5 (Phenolic OH)Incompatible with strong bases; forms salts.
Signal Word WARNING Requires standard PPE (Nitrile gloves, safety glasses).
Hazard Codes H315, H319, H335, H412Irritating to eyes/skin/lungs; Harmful to aquatic life.
Disposal Class Halogenated Organic DO NOT mix with general organic solvents (e.g., pure acetone waste).

Expert Insight: The phenolic hydroxyl group makes this compound slightly acidic. While it can be solubilized in basic aqueous solutions, never dispose of it down the drain. The halogen bond is stable and will persist, posing aquatic toxicity risks [1, 2].

Waste Segregation Protocol (The "Golden Rule")

To ensure compliance and safety, you must determine the state of the waste before disposal. Use the following decision logic:

A. Solid Waste (Pure Compound or Contaminated Solids)
  • Preferred Method: Keep the compound in its solid state if possible. This reduces the volume of hazardous solvent waste generated.

  • Container: Wide-mouth high-density polyethylene (HDPE) jar or the original container if empty.

  • Labeling: Must read "Hazardous Waste - Solid, Toxic" with the constituent name clearly listed.

B. Liquid Waste (Reaction Mixtures or Mother Liquors)
  • Segregation: Must be placed in the Halogenated Organic Waste carboy.

  • Compatibility: Compatible with Dichloromethane (DCM), Chloroform, and Ethyl Acetate.

  • Prohibition: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases, as exothermic reactions may pressurize the container.

Step-by-Step Disposal Workflow
Phase 1: Preparation & PPE
  • Don PPE: Standard nitrile gloves (0.11 mm minimum thickness), lab coat, and safety glasses. If handling large open quantities of powder, use a NIOSH N95 particulate respirator to prevent inhalation (H335).

  • Verify Stream: Check that you have access to a "Halogenated Waste" stream.[1] If your lab combines all organics, ensure the incinerator facility is rated for halogens.

Phase 2: Execution
  • Scenario A: Disposing of Excess Solid Reagent

    • Transfer solid directly into a dedicated Solid Hazardous Waste container.

    • Do not dissolve in solvent solely for the purpose of disposal (this increases waste volume and cost).

    • Double-bag contaminated weighing boats or paper towels in clear polyethylene bags before placing them in the solid waste bin.

  • Scenario B: Disposing of Reaction Solutions

    • Pour the solution into the Halogenated Solvent Waste carboy (typically designated with a specific color tag, often yellow or red depending on institution).

    • Critical Step: Record the volume and the specific chemical name ("this compound") on the waste tag immediately. Do not use generic terms like "Organic Waste."

Phase 3: Hand-off
  • Seal container tightly (ensure cap liner is intact).

  • Wipe the exterior of the container to remove any chemical residue.

  • Submit a pickup request to your Environmental Health & Safety (EHS) department.[1]

Emergency Contingencies (Spill Management)
  • Solid Spill:

    • Avoid generating dust.[2][3][4]

    • Scoop up material using a spark-proof scoop or stiff paper.

    • Place material in a hazardous waste bag.[1]

    • Wipe the area with a damp paper towel (water/ethanol mixture); dispose of the towel as solid hazardous waste.

  • Liquid Spill:

    • Absorb with an inert material (vermiculite or spill pads).[1]

    • Do not use combustible materials like sawdust if strong oxidizers are also present in the spill.

    • Collect in a sealed container and label as "Debris from Spill of [Chemical Name]."

Visual Operational Workflow

The following diagram illustrates the decision logic for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Crystals/Debris) StateCheck->SolidPath Pure Substance LiquidPath Liquid Waste (Dissolved in Solvent) StateCheck->LiquidPath In Solution SolidContainer Container: Wide-mouth HDPE Label: 'Solid Hazardous Waste' SolidPath->SolidContainer LiquidContainer Container: Carboy (Halogenated) Label: 'Halogenated Organic Waste' LiquidPath->LiquidContainer Tagging CRITICAL: Update Waste Tag List full chemical name SolidContainer->Tagging LiquidContainer->Tagging EHS EHS Pickup & Incineration (Requires Scrubber) Tagging->EHS

Figure 1: Decision tree for the segregation and disposal of halogenated aromatic waste.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 185363, this compound. Retrieved from [Link]

Sources

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Top-N result to add to graph 6

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